B1580140 L-GLUTAMINE (5-13C)

L-GLUTAMINE (5-13C)

Cat. No.: B1580140
M. Wt: 147.14
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamine (5-13C) is a stable isotope-labeled amino acid essential for probing cellular metabolism in biomedical research. As the most abundant amino acid in human plasma, glutamine is a critical nutrient that provides carbon and nitrogen for biosynthesis, making its metabolic pathways a subject of intense focus, particularly in oncology and immunology. This compound is primarily used as a metabolic tracer to study glutaminolysis—the process where glutamine is converted to glutamate and subsequently to α-ketoglutarate (α-KG) to fuel the tricarboxylic acid (TCA) cycle. Researchers employ L-Glutamine (5-13C) with techniques like hyperpolarized magnetic resonance spectroscopy (MRS) and mass spectrometry to measure real-time metabolic flux in living systems. In cancer research, it helps quantify the rewiring of glutamine metabolism in models of pancreatic ductal adenocarcinoma (PDAC) and other malignancies, enabling the assessment of glutaminase (GLS) inhibitor efficacy. The carbon-13 label at the 5th position is strategically chosen to track the conversion of glutamine to its product, glutamate, with a clear spectroscopic signature. When used in hyperpolarized MRS, this tracer allows for the non-invasive, spatial imaging of glutamine metabolism in vivo, providing a dynamic biomarker for disease progression and treatment response. Beyond oncology, it serves as a crucial tool for quantifying glutamine's contribution to lipid synthesis via reductive carboxylation and for analyzing its role in maintaining cellular redox balance through glutathione production.

Properties

Molecular Weight

147.14

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Technical Guide: L-Glutamine (5-13C) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity of the 5-Carbon

L-Glutamine (5-13C) (gamma-amido labeled) is a specialized stable isotope tracer designed to resolve a specific topological ambiguity in central carbon metabolism: distinguishing oxidative TCA cycle flux from reductive carboxylation.

While uniformly labeled glutamine ([U-13C5]) is excellent for total carbon contribution analysis, it lacks the resolution to definitively trace the "reverse" flow of the TCA cycle (IDH1/2 mediated). L-Glutamine (5-13C) acts as a binary switch for lipid biosynthesis tracing:

  • Oxidative Pathway: The 13C label is predominantly lost as CO2 during the transition from Malate to Acetyl-CoA (via Malic Enzyme and PDH), preventing label incorporation into lipids.

  • Reductive Pathway: The 13C label is conserved in Acetyl-CoA and subsequently incorporated into fatty acids (e.g., Palmitate).

This guide details the mechanistic logic, experimental protocols, and analytical frameworks required to utilize this tracer for validating reductive metabolism in cancer and stem cell research.

Mechanistic Basis: The Fate of Carbon-5

To interpret data correctly, one must understand the atom-by-atom mapping of the glutamine side-chain.

The Tracer Topology
  • L-Glutamine (5-13C): The label is on the

    
    -amide carbon (the terminal carbon of the side chain).
    
  • Conversion to

    
    -Ketoglutarate (
    
    
    
    -KG):
    Glutaminase (GLS) and Glutamate Dehydrogenase (GLUD1) or Transaminases convert Gln
    
    
    Glu
    
    
    
    
    -KG. The C5 label becomes the C5 of
    
    
    -KG (the
    
    
    -carboxyl group).
Pathway Divergence

The utility of this tracer relies on the distinct fate of this C5 atom in the two competing directions of the TCA cycle.

StepOxidative Flux (Canonical)Reductive Flux (Non-Canonical)
Reaction

-KG

Succinyl-CoA

...

Malate

Pyruvate

Acetyl-CoA

-KG

Isocitrate

Citrate

Acetyl-CoA
Enzymes

-KGDH, SCS, SDH, FH, MDH, ME , PDH
IDH1/2 , ACLY
Fate of C5 The C5 label survives

-KGDH but is randomized in Succinate. Crucially, during Malic Enzyme (Malate

Pyruvate) and PDH (Pyruvate

Acetyl-CoA), the label is largely lost as CO2.
The C5 label is retained in Isocitrate and Citrate.[1] ATP-Citrate Lyase (ACLY) cleaves Citrate, transferring the C5 label directly into Acetyl-CoA .
Lipid Signal No Label (or negligible) in Fatty Acids.Positive Label (M+1) in Fatty Acids.
Visualization of Carbon Fate

The following diagram illustrates why [5-13C] is the superior choice for tracing reductive lipid synthesis compared to [1-13C] (which is lost at


-KGDH) or [U-13C] (which creates complex isotopomers).

G Gln L-Glutamine (5-13C) (Label on Amide C) Glu Glutamate (5-13C) Gln->Glu GLS aKG a-Ketoglutarate (5-13C) Glu->aKG GLUD1/GOT Succ Succinate (Label Randomized) aKG->Succ Oxidative TCA (aKGDH) IsoCit Isocitrate aKG->IsoCit Reductive Carboxylation (IDH1/2) Mal Malate Succ->Mal Pyr Pyruvate Mal->Pyr Malic Enzyme AcCoA_Ox Acetyl-CoA (Unlabeled) Pyr->AcCoA_Ox PDH CO2 13C-CO2 (Lost) Pyr->CO2 Cit Citrate (M+1) IsoCit->Cit AcCoA_Red Acetyl-CoA (M+1) (Label Retained) Cit->AcCoA_Red ACLY Lipids Fatty Acids (13C Incorporated) AcCoA_Red->Lipids FASN

Figure 1: Differential fate of the 5-13C label. Note that oxidative metabolism results in label loss (red), while reductive metabolism funnels the label into the lipid pool (green).[2]

Experimental Protocol: Tracing Reductive Carboxylation

This protocol is optimized for adherent cancer cell lines (e.g., A549, HCT116) but can be adapted for suspension cells.

Reagents & Materials
  • Tracer: L-Glutamine (5-13C), 99% enrichment (e.g., Cambridge Isotope Labs or Sigma).

  • Base Media: Glutamine-free DMEM or RPMI (dialyzed FBS is mandatory to prevent unlabeled glutamine contamination).

  • Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

Workflow Step-by-Step
  • Acclimatization (Day 0):

    • Seed cells in standard media. Allow to reach 60-70% confluency.

    • Why: Metabolic flux studies require cells in exponential growth phase (steady state).

  • Tracer Swap (T=0):

    • Wash cells 2x with warm PBS to remove residual unlabeled glutamine.

    • Add media containing 2 mM L-Glutamine (5-13C) .

    • Control: Run a parallel plate with [U-13C5]Glutamine to calculate total glutamine contribution.

  • Incubation (T=24h - 48h):

    • Incubate under experimental conditions (e.g., Normoxia vs. Hypoxia 1% O2).

    • Note: Reductive carboxylation is often upregulated in hypoxia or mitochondrial defects.

  • Metabolic Quenching (Critical Step):

    • Place culture dish on a bed of dry ice.

    • Aspirate media rapidly.

    • Immediately add 1 mL -80°C 80% Methanol .

    • Scrape cells and transfer to a pre-chilled tube.

    • Integrity Check: Speed is vital to stop enzymatic turnover (turnover of ATP/Citrate occurs in seconds).

  • Extraction:

    • Vortex vigorously (10 min at 4°C).

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant (metabolites) to a new glass vial for LC-MS.

    • Optional: Saponify the pellet to extract fatty acids if analyzing lipid incorporation.

Analytical Workflow & Data Interpretation

Mass Spectrometry Detection

High-Resolution LC-MS (e.g., Q-Exactive Orbitrap) is preferred over GC-MS for polar metabolites (Citrate,


-KG) to avoid derivatization artifacts, though GC-MS is standard for fatty acids (FAMEs).
The "Fingerprint" of Reductive Flux

When analyzing the Mass Isotopomer Distribution (MID), look for these specific signals:

MetaboliteOxidative Signal (Dominant in Normoxia)Reductive Signal (Dominant in Hypoxia/IDH mut)

-Ketoglutarate
M+1 (Direct from Gln)M+1 (Direct from Gln)
Citrate M+4 (via Succinate

OAA)
M+5 (from U-13C Gln) or M+1 (from 5-13C Gln)
Palmitate (C16:0) M+0 (Unlabeled)M+1, M+2... (Labeled Acetyl-CoA incorporation)
Calculating Flux (Isotopomer Spectral Analysis - ISA)

To quantify the fractional contribution of reductive carboxylation to the lipogenic Acetyl-CoA pool, use the parameter D (Dilution) and g(t) (fractional synthesis).

With [5-13C]Glutamine:



If you detect 13C-Palmitate using [5-13C]Glutamine, it is conclusive proof that the carbon backbone entered via the IDH reverse reaction, as the oxidative route strips this specific carbon.

Key Applications in Drug Development

IDH1/2 Mutant Inhibitors (Oncology)

Mutations in IDH1/2 (glioma, AML) create a neomorphic activity producing 2-hydroxyglutarate (2-HG).

  • Application: Use L-Glutamine (5-13C) to monitor if a drug successfully restores oxidative TCA cycling. A drop in M+1 Citrate and restoration of M+4 Citrate indicates therapeutic efficacy.

Hypoxia & Angiogenesis

Tumors in hypoxic cores rely on reductive glutamine metabolism for lipid synthesis to build membranes.

  • Application: Validate HIF-1

    
     inhibitors by measuring the suppression of [5-13C] incorporation into lipids under 1% O2.
    

References

  • Metallo, C. M., et al. (2011).[3] Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380–384. [Link]

  • Mullen, A. R., et al. (2011). Reductive carboxylation supports growth in tumour cells with defective mitochondria.[1][4] Nature, 481(7381), 385–388.[1] [Link]

  • Fendt, S. M., et al. (2013). Reductive glutamine metabolism is a function of the

    
    -ketoglutarate to citrate ratio in cells.[5] Nature Communications, 4, 2236. [Link]
    
  • Yoo, H., et al. (2008). Determination of metabolic fluxes by dynamic isotope labeling and mass spectrometry.[1][6][7] Current Opinion in Biotechnology, 19(1), 2-9. [Link]

Sources

fundamental principles of stable isotope tracing with L-GLUTAMINE (5-13C)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific direction for the use of L-Glutamine (5-13C) in metabolic tracing.

A Technical Guide to L-Glutamine (5-13C) Flux Analysis

Executive Summary

In the landscape of stable isotope tracing, L-Glutamine (5-13C) is a specialized probe designed to resolve a specific metabolic dichotomy: the fate of glutamine carbon in oxidative versus reductive metabolism.[1][2][3][4] Unlike uniformly labeled [U-13C]Glutamine, which creates complex isotopologue patterns often requiring computational modeling to deconvolve, [5-13C]Glutamine acts as a binary switch for tracking de novo lipogenesis.

This guide details the mechanistic principles, experimental protocols, and data interpretation frameworks required to utilize [5-13C]Glutamine for mapping anaplerosis and the reductive carboxylation pathway—a hallmark of hypoxic cancer metabolism and mitochondrial dysfunction.

Part 1: The Mechanistic Basis
Why [5-13C]Glutamine?

The utility of [5-13C]Glutamine lies in its unique atom mapping properties at the metabolic branch point of


-Ketoglutarate (

-KG).
  • The Tracer: The label is located on the

    
    -carboxyl carbon (Carbon 5).
    
  • Entry: It enters the TCA cycle as [5-13C]

    
    -KG.
    
  • The Branch Point (

    
    -KG): 
    
    • Oxidative Flux (Canonical TCA): In the forward reaction catalyzed by

      
      -KG Dehydrogenase (
      
      
      
      -KGDH), the C1 carbon is lost as CO
      
      
      . The C5 label is retained in Succinate, Fumarate, and Malate, eventually becoming part of Oxaloacetate (OAA). Crucially, when this labeled OAA condenses with unlabeled Acetyl-CoA (from glucose) to form Citrate, the label remains on the OAA moiety. Upon cleavage by ATP Citrate Lyase (ACLY), the label returns to OAA, leaving the cytosolic Acetyl-CoA pool unlabeled .
    • Reductive Flux (Non-Canonical): In the reverse reaction catalyzed by Isocitrate Dehydrogenase (IDH1/2), [5-13C]

      
      -KG is carboxylated to Isocitrate and then isomerized to Citrate. Due to the atom mapping of this reverse flow, the C5 label is transferred directly into the acetyl moiety of Citrate. Upon ACLY cleavage, this generates [1-13C]Acetyl-CoA , which is subsequently incorporated into fatty acids (e.g., Palmitate).
      
Part 2: Metabolic Pathway Mapping (Visualization)

The following diagram illustrates the divergent fate of the C5 label.

Gln5_Pathway cluster_legend Pathway Legend Gln [5-13C]Glutamine Glu [5-13C]Glutamate Gln->Glu GLS aKG [5-13C]a-Ketoglutarate (Branch Point) Glu->aKG GDH/GOT Succ Succinate (Label Retained) aKG->Succ Oxidative (KGDH) C1 lost as CO2 Cit_Red Citrate (Reductive) (Label on Acetyl side) aKG->Cit_Red Reductive (IDH1/2) Carboxylation OAA Oxaloacetate (Label Retained) Succ->OAA TCA Cycle Cit_Ox Citrate (Oxidative) (Label on OAA side) OAA->Cit_Ox CS (+Unlabeled AcCoA) AcCoA_Ox Acetyl-CoA (UNLABELED) Cit_Ox->AcCoA_Ox ACLY Cleavage AcCoA_Red [1-13C]Acetyl-CoA (LABELED) Cit_Red->AcCoA_Red ACLY Cleavage Lipids Fatty Acids (13C Incorporated) AcCoA_Red->Lipids FASN key Red Arrow = Reductive Carboxylation Red Box = Unlabeled Product Green Box = Labeled Product

Caption: Differential fate of [5-13C]Glutamine. Reductive carboxylation (Green path) transfers label to lipids; Oxidative metabolism (Red path) does not.

Part 3: Experimental Design & Protocol

To ensure data integrity, the experimental system must be free of background glutamine and steady-state conditions must be defined.

3.1 Reagents & Media Preparation[2]
  • Base Medium: DMEM or RPMI lacking Glutamine (and Glucose if dual-tracing).

  • Serum: Dialyzed FBS is mandatory. Standard FBS contains ~0.5 mM unlabeled glutamine, which will dilute the isotopic enrichment (IE) and skew results.

  • Tracer: L-Glutamine (5-13C), 99% enrichment.

  • Concentration: Reconstitute to physiological levels (typically 2–4 mM) to avoid metabolic stress.

3.2 Cell Culture Workflow (Adherent Cells)
  • Seeding: Seed cells in standard media. Allow attachment (overnight).

  • Wash: Wash 2x with warm PBS to remove residual unlabeled glutamine.

  • Pulse: Add tracing medium containing [5-13C]Glutamine.

    • Duration: 24–48 hours for steady-state lipogenesis; 1–4 hours for TCA flux analysis.

  • Quenching (Critical Step):

    • Place plate on crushed ice.

    • Aspirate media completely.

    • Wash 1x with ice-cold PBS (fast).

    • Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the monolayer.

  • Extraction: Scrape cells, transfer to tubes, vortex, and centrifuge (14,000 x g, 4°C, 10 min).

    • Supernatant: Contains polar metabolites (TCA intermediates).

    • Pellet: Contains lipids/protein. (Requires saponification for fatty acid analysis).

3.3 Lipid Extraction & Saponification (For Pellet)

Since the primary application of [5-13C]Gln is lipogenesis tracing, the pellet processing is vital.

  • Resuspend pellet in 500 µL Methanol/Chloroform (1:1).

  • Add 500 µL 1M KOH in 80% Methanol.

  • Incubate at 65°C for 1 hour (Saponification).

  • Acidify with HCl and extract fatty acids into Hexane.

  • Dry and derivatize (e.g., FAMEs) for GC-MS.

Part 4: Mass Spectrometry & Data Interpretation[5][6]
4.1 Expected Mass Isotopomer Distributions (MIDA)

The table below summarizes the expected mass shifts in a GC-MS analysis (TBDMS or MOX-TBDMS derivatives) or LC-MS (HILIC).

MetaboliteOxidative Fate (Forward TCA)Reductive Fate (Reverse IDH)Notes
Glutamine M+1M+1Precursor enrichment check (Required).
Glutamate M+1M+1Direct conversion.

-Ketoglutarate
M+1M+1The branch point.
Succinate M+1 M+0 (or low)Oxidative retains C5. Reductive bypasses succinate.
Citrate M+1M+1 Ambiguous: Both pathways produce M+1 Citrate.
Acetyl-CoA M+0M+1 Discriminatory: Only reductive flux labels AcCoA.
Palmitate (C16) M+0M+2, M+4... Fatty acids incorporate M+1 Acetyl units (C2 units).
2-Hydroxyglutarate N/AM+1 Marker for IDH1/2 mutations (e.g., in Glioma).
4.2 Interpreting the "Lipid Switch"

The presence of M+1 Citrate is necessary but not sufficient to prove reductive carboxylation because oxidative metabolism also generates M+1 Citrate (via condensation of M+1 OAA and M+0 Acetyl-CoA).

The Self-Validating Logic:

  • Scenario A (Oxidative): You see M+1 Citrate, M+1 Succinate, but M+0 Palmitate .

    • Interpretation: The cycle is spinning forward. The label stays on the OAA backbone and does not enter the lipid pool.

  • Scenario B (Reductive): You see M+1 Citrate, low M+1 Succinate, and labeled Palmitate (isotopologues separated by +2 mass units) .

    • Interpretation:

      
      -KG is moving backward through IDH1/2, transferring the C5 carbon to Acetyl-CoA and subsequently into lipids.
      
Part 5: Applications in Drug Development
5.1 IDH Mutation Inhibitors

In cancers with IDH1/2 mutations (e.g., AML, Glioma), the enzyme produces 2-Hydroxyglutarate (2-HG) instead of


-KG. Tracing with [5-13C]Glutamine allows for the precise quantification of:
  • 2-HG formation: Direct conversion of [5-13C]

    
    -KG to [5-13C]2-HG.
    
  • Inhibitor Efficacy: A drop in M+1 2-HG enrichment confirms target engagement and inhibition of the mutant enzyme.

5.2 Hypoxia & VHL-Deficient Tumors

Tumors in hypoxic environments or those lacking VHL (Renal Cell Carcinoma) rely on reductive carboxylation to support lipid synthesis when glucose oxidation is compromised. [5-13C]Glutamine is the standard assay to validate drugs targeting the reductive axis (e.g., GLS inhibitors or IDH1 inhibitors) in these specific phenotypes.

References
  • Metallo, C. M., et al. (2011).[5][6] Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.[5][6] Nature, 481(7381), 380–384.[5][7] [Link]

  • Mullen, A. R., et al. (2011).[8] Reductive carboxylation supports growth in tumour cells with defective mitochondria.[7][8] Nature, 481(7381), 385–388.[7][8] [Link]

  • Wise, D. R., et al. (2011).[7] Hypoxia promotes isocitrate dehydrogenase-dependent carboxylation of α-ketoglutarate to citrate to support cell growth and viability.[7] Proceedings of the National Academy of Sciences, 108(49), 19611–19616.[7] [Link]

  • Yuan, M., et al. (2019). A robust and sensitive method for quantification of 2-hydroxyglutarate in biological samples by LC-MS/MS. Methods in Molecular Biology, 1978, 233-243. [Link]

Sources

Exploring Reductive Carboxylation with L-Glutamine (5-13C): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring Reductive Carboxylation with L-GLUTAMINE (5-13C) Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Summary

Metabolic reprogramming is a hallmark of cancer and stem cell biology. While the canonical Krebs cycle (TCA) operates oxidatively to generate ATP, proliferative cells often reverse this flow—a process known as reductive carboxylation —to support anabolic growth. This pathway converts glutamine-derived


-ketoglutarate (

-KG) into citrate, which is then cleaved to produce cytosolic Acetyl-CoA for lipid synthesis.[1][2][3]

Quantifying this pathway is critical for understanding tumor survival in hypoxic microenvironments and identifying therapeutic targets (e.g., IDH1 mutations). L-Glutamine (5-13C) is the gold-standard tracer for this specific application. Unlike uniformly labeled glutamine ([U-13C5]), which labels lipids via both oxidative and reductive routes, the [5-13C] isotopomer provides a distinct atom-mapping signature that isolates reductive flux, making it an indispensable tool for high-precision metabolic flux analysis (MFA).

Mechanistic Foundation: The Specificity of L-Glutamine (5-13C)

To design valid experiments, one must understand the atomic fate of the tracer. The utility of L-Glutamine (5-13C) relies on the differential fate of the C5 carbon in oxidative versus reductive metabolism.

The Atom Mapping Logic

L-Glutamine (5-13C) carries the heavy isotope at the


-carbon (amide carbon). Upon deamination by Glutaminase (GLS), this becomes the 

-carboxyl carbon (C5) of Glutamate and subsequently

-KG.
  • Oxidative Fate (Canonical TCA):

    • 
      -KG (C5-labeled) is converted to Succinyl-CoA. The label is retained.
      
    • Through symmetry at Succinate and Fumarate, the label distributes to C1 and C4 of Malate.

    • Critical Step: If Malate enters the lipogenic path via Malic Enzyme (ME) to Pyruvate, and then Pyruvate Dehydrogenase (PDH) to Acetyl-CoA, the label is lost .

      • Mechanism:[3][4][5][6][7] ME creates [1-13C]Pyruvate (50% probability) or loses label as CO2. PDH decarboxylates C1 of Pyruvate. Thus, no label from the oxidative path enters the Acetyl-CoA pool.

  • Reductive Fate (Reverse TCA):

    • 
      -KG (C5-labeled) is carboxylated by IDH1/2 to Isocitrate.
      
    • Isocitrate isomerizes to Citrate.

    • ATP-Citrate Lyase (ACLY) cleaves Citrate into Oxaloacetate (OAA) and Acetyl-CoA.[1]

    • Result: The C5 carbon of

      
      -KG maps directly to the Acetyl-CoA moiety. Thus, any 13C-label found in fatty acids must have originated solely from the reductive pathway. 
      
Visualization of Metabolic Fate

The following diagram illustrates why [5-13C]Glutamine is the specific reporter for reductive carboxylation.

G cluster_legend Pathway Legend Gln L-Glutamine (5-13C) (Tracer Input) Glu Glutamate (5-13C) Gln->Glu GLS aKG α-Ketoglutarate (5-13C) (Branch Point) Glu->aKG GDH/GOT Succ Succinate (Symmetric Scrambling) aKG->Succ Oxidative TCA (ODGH) IsoCit Isocitrate aKG->IsoCit Reductive Carboxylation (IDH1/2) Mal Malate (C1/C4 Labeled) Succ->Mal Pyr Pyruvate (C1 Labeled) Mal->Pyr Malic Enzyme CO2_Ox CO2 (Label Lost at PDH) Pyr->CO2_Ox PDH Decarboxylation AcCoA_Ox Acetyl-CoA (UNLABELED) Pyr->AcCoA_Ox No Label Transfer Cit Citrate IsoCit->Cit AcCoA_Red Acetyl-CoA (LABELED M+1) Cit->AcCoA_Red ACLY Cleavage Lipids Fatty Acids (13C Incorporated) AcCoA_Red->Lipids FASN key1 Green Path = Signal Detected (Reductive) key2 Red/Grey Path = Signal Lost (Oxidative)

Figure 1: Atom mapping of L-Glutamine (5-13C).[4][8] Note that oxidative metabolism results in label loss at the PDH step, ensuring that labeled lipids are exclusive markers of reductive carboxylation.

Experimental Protocol: Measuring Reductive Flux

This protocol is designed for adherent cancer cell lines (e.g., A549, HCT116) but can be adapted for suspension cells or 3D cultures.

Reagents and Materials
  • Tracer: L-Glutamine (5-13C), 99% enrichment (e.g., Cambridge Isotope Labs or Sigma).

  • Media: Glutamine-free DMEM or RPMI (dialyzed FBS is crucial to remove background glutamine).

  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

  • Internal Standards: Norvaline (for amino acids) and C17:0 or deuterated palmitate (for lipids).

Workflow Step-by-Step
Phase 1: Tracer Incubation
  • Seeding: Plate cells to reach 60-70% confluency at the start of the experiment.

  • Acclimatization: Wash cells 2x with PBS. Add experimental medium containing 2-4 mM L-Glutamine (5-13C) .

    • Note: Ensure glucose concentration is physiological (5-10 mM) as high glucose can suppress reductive flux via the Crabtree effect.

  • Time Course: Incubate for 24 to 48 hours .

    • Reasoning: Isotopic steady state for lipids takes longer than soluble metabolites. 24h is minimum for fatty acid synthesis analysis (FASN).

Phase 2: Metabolite Extraction (Biphasic)

To analyze both the TCA intermediates (Citrate) and the end-product (Palmitate), a biphasic extraction is required.

  • Quench: Rapidly wash cells with ice-cold saline. Add 800 µL -80°C Methanol:Water (80:20) . Scrape cells on dry ice.

  • Chloroform Addition: Add 400 µL Chloroform (cold). Vortex vigorously for 30s.

  • Phase Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

    • Upper Phase (Polar): Contains Citrate,

      
      -KG, Glutamate.
      
    • Lower Phase (Non-polar): Contains Fatty Acids (Palmitate, Stearate).

  • Derivatization:

    • Polar: Dry down. Derivatize with MOX/TBDMS (for GC-MS) to protect keto/carboxyl groups.

    • Non-polar: Dry down. Saponify and methylate (FAMEs) using methanolic H2SO4 or BF3-Methanol to create Fatty Acid Methyl Esters.

Instrumental Analysis (GC-MS)
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-35MS (Polar metabolites) / DB-FastFAME (Lipids).

  • Mode: Electron Impact (EI) ionization. Select Ion Monitoring (SIM) is preferred for sensitivity.

Data Interpretation & Analysis

The core of the analysis is calculating the Mass Isotopologue Distribution (MID) .

Key Metabolite Readouts
MetaboliteTarget Ion (GC-MS TBDMS)Observed Isotopologue (Reductive)Interpretation
Citrate m/z 459 (M-57)M+1 Direct product of reductive carboxylation of [5-13C]

-KG.

-KG
m/z 360 (M-57)M+1 Precursor pool enrichment. Essential for normalizing flux.
Palmitate m/z 270 (Molecular Ion)M+1, M+2, ... Indicates incorporation of acetyl-CoA derived from reductive path.
Calculating Reductive Contribution

To quantify the fraction of lipid synthesis derived from reductive glutamine metabolism, use the Isotopomer Spectral Analysis (ISA) model or a simplified enrichment ratio.

Simplified Formula (for relative comparison):



  • Note: If M+5 Citrate is observed, it indicates contamination with [U-13C]Glutamine or complex scrambling not typical for [5-13C] alone. With [5-13C]Gln, Citrate should be predominantly M+1.

Troubleshooting Anomalies
  • Low Enrichment: Check if cells are hypoxic. Reductive carboxylation is often negligible in normoxia unless ETC is inhibited or IDH is mutated.

  • Label Loss: Ensure dialyzed FBS was used. Endogenous glutamine competes with the tracer.

Case Studies & Applications

Hypoxia and the Warburg Effect

In hypoxic conditions (1% O2), cells cannot effectively run the electron transport chain. The oxidative TCA cycle stalls. To produce Acetyl-CoA for lipid membranes, cells switch to reductive carboxylation.[3]

  • Validation: Using [5-13C]Gln, Metallo et al. demonstrated that IDH1 catalyzes the reverse reaction, converting

    
    -KG to Isocitrate. The M+1 Citrate signal spikes significantly under hypoxia compared to normoxia.
    
IDH1/2 Mutations in Glioma

Gliomas with IDH1 mutations produce 2-hydroxyglutarate (2-HG). However, they also rely heavily on wild-type IDH activity for reductive carboxylation to support growth.

  • Application: [5-13C]Gln tracing can distinguish between the carbon flux going to 2-HG (dead end) versus Citrate (biomass), providing a readout for drug efficacy when treating with IDH inhibitors.

Visualization of Analytical Workflow

Workflow Step1 1. Culture + [5-13C]Gln Step2 2. Biphasic Extraction Step1->Step2 Step3a Polar Phase (TCA Intermediates) Step2->Step3a Step3b Non-Polar Phase (Lipids) Step2->Step3b Step4a MOX/TBDMS Derivatization Step3a->Step4a Step4b FAME Derivatization Step3b->Step4b Step5 GC-MS Analysis Step4a->Step5 Step4b->Step5 Step6 Data: M+1 Citrate & M+n Lipids Step5->Step6

Figure 2: Step-by-step analytical workflow from cell culture to mass spectrometry data acquisition.

References

  • Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. [Link]

  • Mullen, A. R., et al. (2012). "Reductive carboxylation supports growth in tumour cells with defective mitochondria."[5] Nature, 481(7381), 385-388. [Link]

  • Fendt, S. M., et al. (2013). "Reductive glutamine metabolism is a function of the α-ketoglutarate to citrate ratio."[1] Cell Metabolism, 18(4), 521-529. [Link]

  • Yoo, H., et al. (2020). "Quantifying reductive carboxylation flux of glutamine to lipid in a brown adipocyte cell line." Journal of Biological Chemistry, 283(30), 20687-20696. [Link]

  • Gameiro, P. A., et al. (2013).[3] "13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells." Methods in Enzymology, 542, 343-366. [Link]

Sources

L-GLUTAMINE (5-13C): The Precision Tracer for Reductive Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of L-Glutamine (5-13C) in cancer metabolism research. It is designed for researchers requiring precise delineation between oxidative and reductive metabolic fluxes.

Technical Guide & Literature Review for Cancer Metabolism

Executive Summary: The Tracer of Choice for Hypoxic Flux

In the study of cancer metabolism, distinguishing between the oxidative tricarboxylic acid (TCA) cycle and reductive carboxylation (RC) is critical. While [U-13C]Glutamine is the standard for general flux analysis, it often yields complex isotopologue patterns that obscure specific pathway contributions.

L-Glutamine (5-13C) (labeled exclusively at the


-amide carbon) is the definitive tool for isolating reductive carboxylation . Its utility relies on a precise atom-mapping phenomenon: the 5-carbon label is "bleached" (lost as CO2) during oxidative metabolism before it can enter the lipid pool, whereas it is retained and transferred to Acetyl-CoA during reductive metabolism. This makes it the gold-standard tracer for quantifying glutamine-driven lipogenesis in hypoxic or mitochondrial-defective tumor models.

Tracer Profile & Comparative Analysis

Chemical Definition[1]
  • Compound: L-Glutamine (5-13C)

  • Label Position: Carbon-5 (the amide carbon,

    
    ).
    
  • Key Application: Tracing glutamine carbon into fatty acids via the reverse TCA cycle (IDH1/2 mediated).

Comparison: Why use 5-13C over U-13C?
Feature[U-13C] Glutamine [5-13C] Glutamine [1-13C] Glutamine
Labeling Pattern Uniform (M+5)Specific (M+1 at C5)Specific (M+1 at C1)
Oxidative Citrate M+4 (typically)M+1 (via OAA recycling)Label lost as CO2 at

-KGDH
Reductive Citrate M+5M+1M+1
Fatty Acid Labeling Ambiguous : Can originate from oxidative (via ME) or reductive paths.[1][2]Specific : Only labels fatty acids via Reductive Carboxylation.None : Label lost at

-KGDH step.
Primary Utility Total Glutamine contribution to TCA.Quantifying Reductive Carboxylation Flux. Measuring

-KGDH activity.

Mechanistic Deep Dive: The "Bleaching" Effect

To interpret data correctly, one must understand the fate of the C5 atom.

Pathway A: Oxidative Metabolism (The "Bleaching" Path)
  • Entry: [5-13C]Gln

    
     [5-13C]Glu 
    
    
    
    [5-13C]
    
    
    -KG.
  • TCA Cycling:

    
    -KGDH removes C1 (unlabeled). The C5 label remains.
    
  • Symmetry: Succinate is symmetric; the label randomizes to C1 or C4.

  • Malic Enzyme (ME): Malate

    
     Pyruvate + CO2.[1]
    
    • ME decarboxylates C1/C4.[1] Since the label is at C1/C4, 50% of the label is lost here.

    • The remaining 50% ends up in Pyruvate at C1 (carboxyl).

  • PDH Complex: Pyruvate

    
     Acetyl-CoA + CO2.
    
    • PDH decarboxylates C1 (carboxyl).

    • Result: The remaining label is lost as CO2.

    • Outcome: The Acetyl-CoA pool generated via oxidative glutaminolysis is unlabeled (M+0) .

Pathway B: Reductive Carboxylation (The "Retention" Path)
  • Entry: [5-13C]Gln

    
     [5-13C]
    
    
    
    -KG.
  • Reverse IDH: [5-13C]

    
    -KG + CO2 
    
    
    
    [5-13C]Isocitrate
    
    
    [5-13C]Citrate.
  • Citrate Cleavage (ACLY): Citrate

    
     Oxaloacetate + Acetyl-CoA.[1]
    
    • Atom mapping dictates that the C5 of

      
      -KG becomes the C1/C2 of Acetyl-CoA.
      
    • Outcome: The Acetyl-CoA pool generated via reductive carboxylation is labeled (M+1) .

Visualization of Flux Logic

G cluster_legend Pathway Legend Gln [5-13C] Glutamine aKG [5-13C] a-Ketoglutarate Gln->aKG Glutaminolysis Succ Succinate (Label at C1/C4) aKG->Succ Oxidative TCA (a-KGDH) Cit [5-13C] Citrate aKG->Cit Reductive Carboxylation (IDH1/2) Mal Malate (Label at C1/C4) Succ->Mal Pyr Pyruvate (Label at C1) Mal->Pyr Malic Enzyme (50% Loss) CO2_Ox CO2 (Label Lost) Pyr->CO2_Ox AcCoA_Ox Acetyl-CoA (UNLABELED) Pyr->AcCoA_Ox PDH (100% Loss) AcCoA_Red Acetyl-CoA (LABELED M+1) Cit->AcCoA_Red ACLY Cleavage Lipids Fatty Acids (13C Incorporated) AcCoA_Red->Lipids FASN Oxidative (Label Lost) Oxidative (Label Lost) Reductive (Label Retained) Reductive (Label Retained)

Figure 1: Atom mapping of [5-13C]Glutamine. Note how the oxidative path 'bleaches' the label at the PDH step, making lipid labeling specific to the reductive pathway.

Experimental Workflow

Phase 1: Cell Culture & Labeling

Objective: Establish isotopic steady state without background interference.

  • Media Prep: Use Glutamine-free DMEM/RPMI. Supplement with 10% Dialyzed FBS (Crucial: Standard FBS contains unlabeled glutamine which dilutes the tracer).

  • Tracer Addition: Add L-Glutamine (5-13C) to a final concentration of 2–4 mM (matching physiological levels).

  • Incubation:

    • TCA Intermediates: 4–6 hours (sufficient for turnover).

    • Lipids (Fatty Acids): 24–48 hours (required to label the slow-turnover lipid pool).

  • Hypoxia Setup (Optional): If studying the Warburg/Hypoxia effect, incubate at 1% O2.

Phase 2: Metabolite Extraction

Protocol A: Polar Metabolites (TCA intermediates)

  • Wash cells 2x with ice-cold PBS.

  • Quench with 80% Methanol (pre-cooled to -80°C) directly on the plate.

  • Scrape and transfer to tubes; vortex; centrifuge at 14,000g for 10 min.

  • Supernatant: Dry under nitrogen flow; reconstitute in LC-MS mobile phase.

Protocol B: Lipids (Fatty Acids)

  • Extract using the Folch Method (Chloroform:Methanol 2:1).

  • Saponification: Dry the organic phase. Add 1 mL of 0.5M KOH in methanol. Incubate at 80°C for 1 hour to hydrolyze esterified fatty acids.

  • Acidify with HCl; extract free fatty acids with hexane.

  • Derivatization: Convert to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol if using GC-MS.

Phase 3: Mass Spectrometry Detection
  • LC-MS (Polar): HILIC column (e.g., Waters BEH Amide) is required to separate isomers like Citrate and Isocitrate.

  • GC-MS (Lipids): DB-5ms or equivalent column. Focus on Palmitate (C16:0) and Stearate (C18:0).

Data Interpretation & Literature Context[1][3][4][5][6][7]

Reading the Isotopologues

When analyzing the Mass Isotopomer Distribution (MID):

  • Citrate M+1:

    • Can arise from both Oxidative (via OAA M+1) and Reductive (via

      
      -KG M+1) pathways.
      
    • Note: Standard MS cannot distinguish these easily.

  • Palmitate (C16:0) Labeling:

    • M+0 (Unlabeled): Synthesized from glucose or oxidative glutamine (label lost).

    • M+1, M+2, etc.: Synthesized from [5-13C]Glutamine via Reductive Carboxylation .

    • Calculation: Use Isotopomer Spectral Analysis (ISA) to calculate the fraction of Acetyl-CoA derived from Gln.[2][3]

Key Literature & Validation

The following seminal papers established this methodology:

  • Metallo et al. (2012): Demonstrated that VHL-deficient renal carcinoma cells rely on reductive carboxylation for lipogenesis. They validated that [5-13C]Gln labels lipids only via the reductive pathway, whereas [1-13C]Gln label is lost at

    
    -KGDH.
    
  • Mullen et al. (2012): Showed that cells with defective mitochondria (or IDH1 mutations) switch to reductive glutamine metabolism.

  • Yoo et al. (2008): Early identification of glutamine as a lipogenic precursor in brown adipocytes using this specific tracing strategy.[4]

References

  • Metallo, C. M., et al. (2012).[4] Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. Link

  • Mullen, A. R., et al. (2012).[4] Reductive carboxylation supports growth in tumour cells with defective mitochondria. Nature. Link

  • Yoo, H., et al. (2008).[4] Quantifying reductive carboxylation flux of glutamine to lipid in a brown adipocyte cell line. Journal of Biological Chemistry. Link

  • Gameiro, P. A., et al. (2013).[2] In vivo HIF-mediated reductive carboxylation is regulated by citrate levels and sensitizes VHL-deficient cells to glutamine deprivation. Cell Metabolism.[5][1][6][4][7][8][9][10][11][12] Link

  • Zhang, J., et al. (2014). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells.[8][13][14] Methods in Enzymology. Link

Sources

Technical Guide: L-Glutamine (5-13C) in Neuroscience Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Glutamine (5-13C) is a stable isotope tracer engineered for high-fidelity interrogation of the Glutamate-Glutamine Cycle (GGC) and anaplerotic flux in the brain. Unlike uniformly labeled isotopomers ([U-13C]), the [5-13C] variant offers a distinct advantage: it places the 13C label on the


-amido carbon. When metabolized by Phosphate-Activated Glutaminase (PAG)  in neurons, this label transfers directly to the 

-carboxyl group of glutamate ([5-13C]Glu) without immediate loss to decarboxylation.

This guide details the mechanistic logic, experimental protocols, and signal processing requirements for utilizing L-Glutamine (5-13C) in 13C-MRS (Magnetic Resonance Spectroscopy) and hyperpolarized MRI.

Part 1: The Isotopic Tracer Logic

Why the 5-Carbon Position?

The selection of the C5 position is not arbitrary; it is a strategic choice based on nuclear physics and enzymatic topology.

  • Spectral Resolution (Chemical Shift): In 13C-MRS, the chemical shift dispersion of carbonyl/amide carbons (170–185 ppm) is superior to aliphatic carbons.

    • Gln C5 (Amide): ~178.5 ppm

    • Glu C5 (Carboxyl): ~182.0 ppm

    • Result: A clear, interference-free separation of ~3.5 ppm allows researchers to quantify the conversion of precursor (Gln) to product (Glu) without complex spectral deconvolution.

  • TCA Cycle Retention (The "Trapping" Effect): Unlike [1-13C]Glutamate, which loses its label as CO

    
     during the isocitrate 
    
    
    
    
    
    -ketoglutarate step (via isocitrate dehydrogenase) or the
    
    
    -ketoglutarate
    
    
    succinyl-CoA step, the C5 label is retained through the first turn of the TCA cycle.
    • Mechanism:[1] The C5 of glutamate becomes the

      
      -carboxyl of 
      
      
      
      -ketoglutarate. During oxidative decarboxylation by
      
      
      -ketoglutarate dehydrogenase, the C1 (alpha-carboxyl) is lost. The C5 label remains in Succinyl-CoA, allowing quantification of TCA cycle entry rates (
      
      
      ).
  • Hyperpolarization Physics: The C5 position is a quaternary-like carbon with no directly bonded protons (in the deuterated form) or slow relaxation pathways. This yields a significantly longer

    
     relaxation time (20–30s at 3T) compared to protonated carbons, making it ideal for Hyperpolarized (DNP) 13C-MRI .
    
Data Comparison: Tracer Selection Guide
Tracer TypeLabel PositionPrimary ApplicationFate in TCA Cycle
L-Glutamine (5-13C)

-Amide
Glutaminase Activity (

)
, GGC Flux
Retained (1st turn)
L-Glutamine (1-13C)

-Carboxyl
Oxidative Decarboxylation RatesLost as CO

(Early)
L-Glutamine (U-13C) All CarbonsTotal Biomass SynthesisComplex Scrambling

Part 2: The Glutamate-Glutamine Cycle (GGC)

The core application of this tracer is mapping the metabolic trafficking between astrocytes and neurons.

Mechanistic Pathway
  • Astrocytes: Take up Glutamate from the synapse and convert it to Glutamine via Glutamine Synthetase (GS).

  • Transport: Gln is shuttled to neurons.

  • Neurons: Gln is hydrolyzed back to Glutamate via Phosphate-Activated Glutaminase (PAG). This is the step L-Glutamine (5-13C) measures directly.

GGC_Pathway cluster_astrocyte Astrocyte Compartment cluster_neuron Neuronal Compartment Glu_A Glutamate GS Glutamine Synthetase Glu_A->GS Gln_A L-Glutamine (5-13C) Gln_N L-Glutamine (5-13C) Gln_A->Gln_N Gln Transporters (SNATs) GS->Gln_A PAG PAG (Enzyme) Gln_N->PAG Glu_N Glutamate (5-13C) Glu_N->Glu_A EAATs (Synaptic Cleft) GABA GABA Glu_N->GABA GAD TCA TCA Cycle (Succinyl-CoA) Glu_N->TCA Anaplerosis PAG->Glu_N Rate Limiting Step

Caption: The Glutamate-Glutamine Cycle tracking the 5-13C label from Astrocytic synthesis to Neuronal hydrolysis via PAG.

Part 3: Experimental Protocol (In Vivo Infusion)

Objective: Establish steady-state fractional enrichment to calculate metabolic flux (


) in a rat model.
Preparation & Infusion Setup[2][3][4][5]
  • Subject: Male Sprague-Dawley Rats (250–300g).

  • Tracer: L-Glutamine (5-13C) (99% enrichment).[2]

  • Solution: Dissolve in phosphate-buffered saline (PBS) to 200 mM concentration. pH adjusted to 7.4.

The Infusion Protocol (Variable Rate)

To achieve a rapid steady state (isotopic equilibrium) without perturbing physiological glutamine levels, a step-down infusion is required.

  • Phase 1 (Bolus): 90 mg/kg over 5 minutes. Purpose: Rapidly fill the plasma pool.

  • Phase 2 (Maintenance): Exponential step-down infusion starting at 2.5 mg/kg/min, decreasing every 15 minutes to a final rate of 1.0 mg/kg/min over 2 hours.

  • Validation: Plasma Gln enrichment should reach ~40-50% within 20 minutes and remain stable.

MRS Acquisition (Direct 13C or POCE)
  • Sequence: Proton-Observed Carbon-Edited (POCE) spectroscopy is preferred at field strengths < 7T due to the 13C sensitivity penalty.

  • Voxel Placement: 4x4x4 mm voxel centered on the Hippocampus or Thalamus.

  • Acquisition Block: 10-minute blocks (TR = 2500ms, TE = 20ms).

Protocol_Workflow Start Subject Prep (Cannulation) Bolus Phase 1: Bolus Injection (90mg/kg, 5 min) Start->Bolus Maint Phase 2: Step-Down Infusion (Maintain Steady State) Bolus->Maint Acq MRS Acquisition (POCE Sequence) Maint->Acq Simultaneous Analysis LCModel Analysis (Fit Glu-C5 / Gln-C5) Acq->Analysis

Caption: Experimental workflow for steady-state 13C-MRS infusion studies.

Part 4: Clinical & Preclinical Applications

Neuro-Oncology (Glioma & IDH Mutations)

Gliomas often exhibit reprogrammed metabolism.

  • Application: Hyperpolarized [5-13C]Gln is used to detect 2-Hydroxyglutarate (2-HG) production in IDH1-mutant gliomas.

  • Mechanism: In IDH1 mutants,

    
    -ketoglutarate (derived from [5-13C]Glu) is converted to [5-13C]2-HG. The chemical shift of 2-HG is distinct, serving as a non-invasive biomarker for tumor genotyping.
    
Alzheimer’s Disease (AD)
  • Pathology: Reduced synaptic density leads to lower glutamate neurotransmission.

  • Observation: Studies utilizing [5-13C]Gln show a marked reduction in the

    
     (cycling rate) and 
    
    
    
    in the hippocampus of AD models, preceding structural atrophy.
Hepatic Encephalopathy
  • Pathology: Hyperammonemia forces astrocytes to overproduce glutamine (ammonia detoxification).

  • Observation: 13C-MRS reveals increased labeling of Gln-C5 but "trapping" of the label in astrocytes, indicating a failure of transport to neurons.

References

  • Gruetter, R., et al. (2003). Resolution improvements in in vivo 13C NMR spectra with proton decoupling. Journal of Magnetic Resonance. Link

  • Rothman, D. L., et al. (2011). Glutamine and Glutamate Kinetics in the Brain.[3][4][5] Methods in Enzymology. Link

  • Cabella, C., et al. (2013). In vivo magnetic resonance imaging of hyperpolarized [5-13C]glutamine.[6][7][8] Journal of Magnetic Resonance. Link

  • Eskandari, R., et al. (2022).[9] Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine.[6][7][8][10] PNAS.[6][7] Link

  • Sonnewald, U., et al. (1993). Metabolism of [U-13C]glutamate in astrocytes. Journal of Neurochemistry. Link

Sources

Technical Guide: Interpretation of L-Glutamine (5-13C) Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for interpreting the Certificate of Analysis (CoA) for L-Glutamine (5-13C) . Unlike uniformly labeled isotopologues (U-13C5), the 5-13C variant is a precision tool designed specifically to probe glutaminase (GLS) activity , anaplerotic flux , and hyperpolarized MRI applications.

The single 13C label at the


-carboxamide position offers a distinct NMR chemical shift advantage, allowing researchers to resolve the conversion of Glutamine to Glutamate in real-time without the spectral crowding associated with uniformly labeled tracers. However, this precision comes with unique stability challenges—specifically the spontaneous cyclization to pyroglutamate—which must be actively managed during QC and storage.

Part 1: The Molecule & Metabolic Context

Why 5-13C? The Mechanistic Rationale

In metabolic flux analysis (MFA), the choice of isotopomer dictates the biological question you can answer. L-Glutamine (5-13C) places the heavy carbon exclusively on the side-chain amide group.

  • Glutaminase (GLS) Tracking: The primary utility is tracking the deamidation of Glutamine to Glutamate.

    • Reaction: L-Gln (5-13C)

      
       L-Glu (5-13C) + 
      
      
      
    • Detection: In 13C-NMR, this transformation results in a significant chemical shift change (~4 ppm) as the amide carbonyl converts to a carboxylic acid carbonyl, making it the gold standard for measuring in vivo GLS kinetics [1].

  • TCA Cycle Fate: Unlike [1-13C]Glutamine, which loses its label as

    
     at the 
    
    
    
    -Ketoglutarate Dehydrogenase step (oxidative TCA), the [5-13C] label is retained through the succinyl-CoA step, allowing for deeper penetration into the Krebs cycle for flux modeling.
Visualization: The Metabolic Fate of Carbon-5

The following diagram traces the 5-13C atom (highlighted in red) through the initial steps of glutaminolysis and the TCA cycle.

MetabolicFate cluster_legend Legend Gln L-Glutamine (5-13C) (Amide Carbon) Glu L-Glutamate (5-13C) (Gamma-Carboxyl) Gln->Glu Glutaminase (GLS) -NH4+ Pyro Pyroglutamate (Impurity) Gln->Pyro Spontaneous Cyclization (Storage Artifact) aKG α-Ketoglutarate (5-13C) Glu->aKG GDH / Transaminases Succ Succinate (4-13C) aKG->Succ α-KGDH (Label Retained) key The 5-13C label persists past the decarboxylation step of α-KGDH.

Figure 1: Metabolic trajectory of the 5-13C label. Note the critical divergence to Pyroglutamate, a non-metabolic degradation product.

Part 2: Anatomy of the CoA

A research-grade CoA for L-Glutamine (5-13C) must be triangulated against three axes: Isotopic Enrichment , Chemical Purity , and Chiral Integrity .

Isotopic Enrichment (The "Signal")
  • Specification:

    
     99 atom % 13C.[1][2][3][4]
    
  • Interpretation: This value indicates the probability that the C5 position contains a 13C atom.

  • Critical Check: Ensure the CoA specifies "Position 5" enrichment. Some lower-grade tracers may be "Nominally Labeled," meaning the label distribution is statistical rather than specific.

  • Methodology: Mass Spectrometry (GC-MS or LC-MS) is used to calculate the Mass Isotopomer Distribution (MID). You should see a dominant M+1 peak (mass shift of +1 Da).

Chemical Purity (The "Noise")[5][6]
  • Specification:

    
     98% (CP).
    
  • Interpretation: This refers to the absence of other chemical species, regardless of isotope labeling.

  • The Red Flag: The most common impurity is L-Pyroglutamic acid (5-oxoproline).

    • Why it matters: Pyroglutamate is metabolically distinct. If your tracer contains 5% pyroglutamate, you are introducing an inhibitor of glutamate transport, confounding your flux data [2].

Chiral Purity (The "Key")
  • Specification: L-Isomer

    
     99% (or enantiomeric excess > 98%).
    
  • Interpretation: D-Glutamine is biologically inert in most mammalian pathways. High D-isomer content acts as a silent diluent, effectively lowering your concentration of active tracer.

Summary Table: CoA Acceptance Criteria
ParameterSpecificationCritical ThresholdMethod of Verification
Appearance White Crystalline PowderReject if yellow/clumpedVisual Inspection
Identity Matches ReferenceN/A1H-NMR / IR
Isotopic Enrichment

99 atom % 13C
< 98% (compromises sensitivity)GC-MS / 13C-NMR
Chemical Purity

98%
< 95% (reject for cell culture)HPLC / qNMR
Chiral Purity

99% L-isomer
< 98%Chiral HPLC / Polarimetry
Water Content

0.5%
> 1.0% (weighing error risk)Karl Fischer
Pyroglutamate

0.5%
> 1.0% (High Risk)1H-NMR

Part 3: Technical Deep Dive - QC Methodologies

As a senior scientist, you cannot rely solely on the vendor's paper. You must understand the validation logic.

13C-NMR Spectroscopy (Positional Verification)

This is the definitive test for positional integrity.

  • Expectation: A singlet peak at ~178.4 ppm (referenced to internal standard).

  • The Trap: If you see doublets or multiplets, the material is likely uniformly labeled or scrambled during synthesis.

  • Hyperpolarization Relevance: The C5 nucleus has a long spin-lattice relaxation time (

    
    ) because it is not directly bonded to protons. This long 
    
    
    
    is what makes 5-13C Glutamine viable for hyperpolarized MRI. Impurities with short
    
    
    (like glutamate) will degrade the signal window [3].
Mass Spectrometry (Enrichment Calculation)[7]
  • Technique: GC-MS (after derivatization, e.g., TBDMS).

  • Logic:

    • L-Glutamine (Unlabeled) MW: 146.14 g/mol .[5]

    • L-Glutamine (5-13C) MW: 147.14 g/mol .

    • The CoA should show the abundance of the

      
       ion relative to the Total Ion Current (TIC).
      
    • Calculation: Atom % Excess =

      
      .
      

Part 4: Common Pitfalls & Troubleshooting

The Pyroglutamate Trap (Spontaneous Cyclization)

L-Glutamine is thermodynamically unstable in solution, tending to cyclize into Pyroglutamic acid (5-oxoproline) and ammonia. This reaction is accelerated by:

  • Heat: Autoclaving L-Glutamine is forbidden.

  • pH Extremes: Both acidic and basic conditions catalyze cyclization.[6]

  • Time: Even at 4°C, aqueous glutamine degrades ~1-2% per month [4].

Impact on CoA: If the CoA is >6 months old, the "Chemical Purity" value is likely invalid. You must re-verify purity via NMR or HPLC before use in sensitive flux experiments.

Protocol: Self-Validating Solubility & Purity Check

Before committing the reagent to a bioreactor or animal study, perform this check:

  • Dissolve: Prepare a 10 mM aliquot in

    
    .
    
  • Run 1H-NMR: Focus on the region 2.0–2.5 ppm.

  • Analyze:

    • Glutamine

      
      -protons appear as multiplets.
      
    • Pyroglutamate has distinct ring protons that shift significantly.

    • Pass Criteria: Pyroglutamate integral < 1% of Glutamine integral.

Part 5: Experimental Workflow

The following DOT diagram outlines the decision logic for receiving, validating, and storing L-Glutamine (5-13C).

QC_Workflow Start Receive Shipment (Check Temp Log) Visual Visual Inspection (White/Free-Flowing?) Start->Visual CoA_Rev CoA Review (Date < 6 Months?) Visual->CoA_Rev Pass Reject REJECT / CONTACT VENDOR Visual->Reject Clumping/Yellow Solubility Solubility Test (Water/PBS) CoA_Rev->Solubility Yes NMR_Check 1H-NMR Verification (Detect Pyroglutamate) CoA_Rev->NMR_Check No (Expired) Solubility->NMR_Check Clear Solution Solubility->Reject Precipitate Aliquot Aliquot & Store (-80°C, Desiccated) NMR_Check->Aliquot Pyro < 1% NMR_Check->Reject Pyro > 1%

Figure 2: Quality Control Decision Tree for L-Glutamine (5-13C).

Preparation for Cell Culture (Best Practice)
  • Reconstitution: Dissolve powder in media lacking glutamine. Do not use water unless necessary, to maintain osmolarity.

  • Filtration: Use a 0.22

    
     PES membrane. Do not autoclave.
    
  • Timing: Add the tracer immediately before the experiment. Do not store pre-mixed media for >1 week, even at 4°C.

References

  • Gallagher, F. A., et al. (2008). "13C MR spectroscopy measurements of glutaminase activity in human hepatocellular carcinoma cells using hyperpolarized 13C-glutamine." Magnetic Resonance in Medicine, 60(2), 253–257. Link

  • Kumar, A., & Bachhawat, A. K. (2012). "Pyroglutamic acid: throwing light on a lightly studied metabolite." Current Science, 102(2), 288-297. Link

  • Qu, W., et al. (2011). "Preparation of [5-13C]glutamine for hyperpolarized MR imaging." Academic Radiology, 18(8), 932-939. Link

  • Khan, K., et al. (2014). "Stability of L-glutamine in aqueous solution." Azojomo, 10. Link

  • Cambridge Isotope Laboratories. "L-Glutamine (5-13C) Product Specifications." Link

Sources

Methodological & Application

Application Notes and Protocols: Setting Up a L-Glutamine (5-¹³C) Metabolic Labeling Experiment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Metabolic Networks with Stable Isotope Tracing

Metabolic reprogramming is a hallmark of numerous physiological and pathological states, including cancer, immune cell activation, and neurodegenerative diseases.[1] Glutamine, the most abundant amino acid in circulation, is a critical nutrient that fuels these processes.[2][3][4] It serves not only as a nitrogen donor for the synthesis of nucleotides and other amino acids but also as a key carbon source for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5] Understanding the intricate details of glutamine metabolism is therefore paramount for developing novel therapeutic strategies.

Stable isotope tracing, utilizing molecules like L-Glutamine labeled with carbon-13 (¹³C), has emerged as a powerful technique to dissect these complex metabolic pathways.[5][6] By replacing a specific carbon atom (in this case, the C5 carbon) with its heavy isotope, we can trace its journey through various metabolic reactions. This allows for the quantification of metabolic fluxes—the rates of reactions—providing a dynamic snapshot of cellular metabolism that is not attainable through static metabolite measurements alone.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an L-Glutamine (5-¹³C) metabolic labeling experiment. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, ensuring scientific integrity and trustworthiness at every step.

The Significance of the C5 Position in L-Glutamine

The choice of the labeled position on a tracer molecule is a critical experimental design parameter that dictates the specific metabolic pathways that can be interrogated.[9] L-Glutamine (5-¹³C) is particularly informative for distinguishing between the canonical oxidative TCA cycle and the alternative reductive carboxylation pathway.

Upon entering the cell, glutamine is converted to glutamate and then to α-ketoglutarate (α-KG).[10]

  • In the oxidative (forward) TCA cycle , α-KG is decarboxylated, leading to the loss of the C1 carbon. The C5 carbon from glutamine becomes the C4 carbon of succinate and subsequent downstream TCA cycle intermediates.

  • In the reductive carboxylation pathway , α-KG is carboxylated to form isocitrate and then citrate.[11] This pathway is often upregulated in cancer cells and under hypoxic conditions.[12] Critically, when using L-Glutamine (5-¹³C), the ¹³C label is retained on citrate and can be incorporated into acetyl-CoA for de novo lipogenesis (the synthesis of fatty acids).[9]

Therefore, tracing the 5-¹³C label allows for the simultaneous assessment of glutamine's contribution to both TCA cycle anaplerosis and lipid synthesis.[9]

Visualizing Glutamine's Metabolic Fate

The following diagram illustrates the entry of the 5-¹³C label from glutamine into the TCA cycle and its subsequent distribution through oxidative and reductive pathways.

Glutamine_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Glutamine (5-13C) L-Glutamine (5-13C) Glutamate (5-13C) Glutamate (5-13C) L-Glutamine (5-13C)->Glutamate (5-13C) GLS1 alpha-Ketoglutarate (5-13C) alpha-Ketoglutarate (5-13C) Glutamate (5-13C)->alpha-Ketoglutarate (5-13C) GLUD1/Transaminase Succinyl-CoA (4-13C) Succinyl-CoA (4-13C) alpha-Ketoglutarate (5-13C)->Succinyl-CoA (4-13C) Oxidative Isocitrate (M+1) Isocitrate (M+1) alpha-Ketoglutarate (5-13C)->Isocitrate (M+1) Reductive Succinate (4-13C) Succinate (4-13C) Succinyl-CoA (4-13C)->Succinate (4-13C) Fumarate (4-13C) Fumarate (4-13C) Succinate (4-13C)->Fumarate (4-13C) Malate (4-13C) Malate (4-13C) Fumarate (4-13C)->Malate (4-13C) Oxaloacetate (4-13C) Oxaloacetate (4-13C) Malate (4-13C)->Oxaloacetate (4-13C) Citrate (M+1) Citrate (M+1) Oxaloacetate (4-13C)->Citrate (M+1) Reductive_Citrate (M+1) Reductive_Citrate (M+1) Isocitrate (M+1)->Reductive_Citrate (M+1) Reductive_AcetylCoA Acetyl-CoA (M+1) Reductive_Citrate (M+1)->Reductive_AcetylCoA ACL Lipids Lipids Reductive_AcetylCoA->Lipids FASN Experimental_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells media_exchange Wash with PBS & Add Labeling Medium seed_cells->media_exchange incubation Incubate for Desired Time media_exchange->incubation quench Quench Metabolism (Liquid N2) incubation->quench extract Add Cold 80% Methanol quench->extract scrape Scrape and Collect Lysate extract->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS Analysis collect->analysis end End analysis->end

Caption: Workflow for an in vitro metabolic labeling experiment.

Data Acquisition and Analysis: From Raw Data to Biological Insight

The most common analytical platform for stable isotope tracing studies is Liquid Chromatography-Mass Spectrometry (LC-MS). [13][14]

LC-MS Analysis
  • Sample Preparation: The extracted metabolite samples are typically dried down under a vacuum or nitrogen stream and then reconstituted in a suitable solvent for LC-MS analysis. [15]2. Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to separate polar metabolites like amino acids and TCA cycle intermediates.

  • Mass Spectrometry: A high-resolution mass spectrometer is used to detect and quantify the different isotopologues (molecules that differ only in their isotopic composition) of each metabolite. [14]For example, after labeling with L-Glutamine (5-¹³C), glutamate will appear as M+1 (one ¹³C atom), and succinate will also be M+1.

Data Analysis and Interpretation

The raw LC-MS data consists of peaks corresponding to different mass-to-charge ratios (m/z). The key steps in data analysis are:

  • Peak Integration: Integrate the area under the curve for each isotopologue of a given metabolite. [6]2. Correction for Natural Abundance: The natural abundance of ¹³C in the environment (~1.1%) must be corrected for to accurately determine the enrichment from the tracer.

  • Calculation of Fractional Enrichment: This represents the percentage of a metabolite pool that is labeled with ¹³C. It is calculated by dividing the peak area of the labeled isotopologues by the sum of the peak areas of all isotopologues for that metabolite. [6] Table 1: Example Data Output for Key Metabolites

MetaboliteIsotopologueFractional Enrichment (%)Biological Interpretation
GlutamateM+195 ± 3High uptake and conversion of glutamine to glutamate.
α-KetoglutarateM+185 ± 5Efficient entry of glutamine-derived carbon into the TCA cycle.
SuccinateM+160 ± 4Significant flux through the oxidative TCA cycle.
MalateM+155 ± 6Continued flux through the oxidative TCA cycle.
CitrateM+115 ± 2Indicates flux through the reductive carboxylation pathway.

Data are represented as mean ± standard deviation for illustrative purposes.

An increase in the M+1 isotopologue of citrate is a direct readout of the reductive carboxylation pathway being active. The fractional enrichment in succinate and malate indicates the contribution of glutamine to the oxidative TCA cycle. By comparing these values across different experimental conditions (e.g., drug treatment vs. control), researchers can gain valuable insights into how metabolic pathways are rewired.

Troubleshooting and Best Practices

Problem Possible Cause Solution
Low ¹³C enrichment in downstream metabolitesLabeling time is too short.Perform a time-course experiment to determine the optimal labeling duration. [16]
Cell viability is low.Ensure cells are healthy and in the exponential growth phase.
High variability between replicatesInconsistent cell numbers.Normalize metabolite levels to cell number or protein concentration.
Inefficient quenching of metabolism.Ensure rapid and complete freezing of the cell monolayer. [13]
Contamination with unlabeled metabolitesUnlabeled glutamine in the medium or serum.Use glutamine-free base medium and dialyzed FBS. [9]
Incomplete washing of cells.Perform thorough but gentle washing with pre-warmed PBS.

Conclusion: A Powerful Tool for Metabolic Discovery

L-Glutamine (5-¹³C) metabolic labeling is a robust and informative technique for dissecting the complexities of cellular metabolism. By providing a dynamic view of glutamine utilization, it offers insights that are unattainable with traditional metabolomics approaches. Careful experimental design, adherence to validated protocols, and rigorous data analysis are the cornerstones of a successful tracing experiment. The methodologies and insights provided in this application note serve as a comprehensive guide for researchers to confidently employ this powerful technique in their quest to understand and target metabolic reprogramming in health and disease.

References
  • Li, T., & Le, A. (2018). Glutamine Metabolism in Cancer. Adv Exp Med Biol., 1063, 13-32. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Wollongong. [Link]

  • Cluntun, A. A., et al. (2017). The Rate of Reductive Carboxylation Varies among Cell Lines but Is Not Correlated with Hypoxia-Inducible Factor Expression. Cell Metabolism, 25(3), 540-547. [Link]

  • Dettmer, K., Nürnberger, N., & Oefner, P. J. (2015). Extraction parameters for metabolomics from cell extracts. Analytical and Bioanalytical Chemistry, 407(1), 7-15. [Link]

  • Byun, J. K., et al. (2020). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Oncology, 10, 1534. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241-1250. [Link]

  • Jin, L., et al. (2023). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. International Journal of Molecular Sciences, 24(13), 10773. [Link]

  • Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer. Trends in Biochemical Sciences, 35(8), 427-433. [Link]

  • Semantic Scholar. (n.d.). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. [Link]

  • Yoo, H., et al. (2014). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Enzymology, 542, 369-389. [Link]

  • Tang, X., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Proteome Research, 13(12), 6032-6040. [Link]

  • Burclaff, J., & T. Chick, W. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(9), 594. [Link]

  • Gameiro, P. A., et al. (2014). 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells. Methods in Enzymology, 542, 369-389. [Link]

  • Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10), e5322. [Link]

  • Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10), e5322. [Link]

  • Wang, Y., et al. (2021). Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical Chemistry, 93(40), 13546-13555. [Link]

  • Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10), e5322. [Link]

  • Munger, J., et al. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Endocrinology & Metabolism, 23(11), 546-554. [Link]

  • Yang, W., et al. (2017). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. Cell Metabolism, 25(2), 345-357. [Link]

  • 13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

  • Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Biotechnology and Bioengineering, 94(2), 229-247. [Link]

Sources

Measuring Isotopic Enrichment of L-GLUTAMINE (5-13C): An Application Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Metabolic Pathways with Stable Isotopes

In the landscape of modern metabolic research, the ability to trace the fate of nutrients within cellular systems is paramount to understanding both physiological and pathological states.[1] L-Glutamine, the most abundant amino acid in circulation, is a critical nutrient for highly proliferative cells, serving as a key nitrogen donor and a significant carbon source for the replenishment of the tricarboxylic acid (TCA) cycle.[1][2] The use of stable isotope-labeled compounds, particularly L-Glutamine (5-13C), offers a powerful and precise method to dissect its metabolic contributions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis for measuring the isotopic enrichment of L-Glutamine (5-13C).

The core principle of stable isotope tracing lies in introducing a labeled nutrient into a biological system and tracking the incorporation of the heavy isotope (in this case, 13C) into downstream metabolites.[4] This allows for a dynamic snapshot of metabolic fluxes, providing insights that static metabolite measurements cannot.[5] L-Glutamine (5-13C) is particularly valuable for investigating specific metabolic pathways, such as reductive carboxylation, a key process in cancer metabolism and lipogenesis.[2][3] This guide will detail the methodologies for utilizing L-Glutamine (5-13C) as a metabolic tracer, with a focus on mass spectrometry-based analytical techniques.

The Scientific Rationale: Why L-Glutamine (5-13C)?

While uniformly labeled [U-13C5]glutamine is a common choice for tracing the overall contribution of glutamine to the TCA cycle and lipogenesis, position-specific tracers like L-Glutamine (5-13C) provide more nuanced information.[3][6] The 13C label at the 5-position of glutamine is strategically placed to trace the activity of reductive carboxylation.[3] In the canonical oxidative TCA cycle, the 5-carbon of glutamine (after conversion to α-ketoglutarate) is lost as CO2.[7] However, during reductive carboxylation, this 13C is retained and incorporated into citrate and subsequently into acetyl-CoA for fatty acid synthesis.[2][3] Therefore, tracking the 13C from 5-13C-glutamine into lipids provides a direct measure of this specific metabolic pathway.[3]

Experimental Workflow: From Sample to Data

The successful measurement of isotopic enrichment involves a multi-step process, each critical for data quality and reproducibility. The general workflow encompasses cell/tissue labeling, metabolite extraction, sample derivatization (for GC-MS), and finally, analysis by mass spectrometry.

Experimental Workflow cluster_0 In Vitro / In Vivo Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Cell Culture Labeling Cell Culture Labeling Metabolite Extraction Metabolite Extraction Cell Culture Labeling->Metabolite Extraction Animal Infusion Animal Infusion Animal Infusion->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Isotopic Enrichment Calculation Isotopic Enrichment Calculation LC-MS/MS Analysis->Isotopic Enrichment Calculation GC-MS Analysis->Isotopic Enrichment Calculation Metabolic Flux Analysis Metabolic Flux Analysis Isotopic Enrichment Calculation->Metabolic Flux Analysis

Caption: A generalized workflow for L-Glutamine (5-13C) isotopic enrichment studies.

Detailed Protocols

Part 1: In Vitro Cell Culture Labeling

This protocol is adapted for adherent mammalian cells and can be modified for suspension cultures.

Materials:

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • DMEM containing 25 mM glucose, 4 mM L-Glutamine (5-13C), 10% (v/v) dialyzed fetal bovine serum (FBS), and 100 U/mL penicillin/streptomycin[3]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to attach and reach the desired confluency in complete growth medium for at least 6 hours.[3]

  • Media Exchange: Carefully aspirate the growth medium and wash the cells twice with room temperature PBS.[3]

  • Labeling: Add the pre-warmed L-Glutamine (5-13C) containing medium to the cells.[3]

  • Incubation: Return the cells to the incubator for the desired labeling period. The time required to reach isotopic steady state can vary between metabolites; for TCA cycle intermediates, this is often achieved within a few hours.[3]

  • Metabolite Extraction: Proceed immediately to metabolite extraction to quench metabolic activity.

Part 2: Metabolite Extraction from Adherent Cells

Materials:

  • Cold 80:20 methanol:water solution (-80°C)[4]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Quenching: Quickly aspirate the labeling medium and place the culture dish on ice.

  • Extraction: Add the pre-chilled 80:20 methanol:water solution (e.g., 1 mL for a 6-well plate well).

  • Cell Lysis: Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.[4]

  • Drying: Lyophilize the supernatant to dryness. The dried metabolites can be stored at -80°C.[4]

Part 3: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like amino acids must be chemically derivatized to increase their volatility.[8] A common method involves the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8][9]

Materials:

  • MTBSTFA

  • Anhydrous acetonitrile

  • High recovery vials

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in anhydrous acetonitrile.

  • Derivatization: Add MTBSTFA to the reconstituted sample.[9] A common protocol involves adding 70µL of anhydrous acetonitrile and 70µL of MTBSTFA.[9]

  • Incubation: Cap the vial tightly and heat at a controlled temperature (e.g., 90 minutes at 30°C after 30 minutes in an ultrasonic bath).[9]

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Analytical Methodologies: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for measuring isotopic enrichment, and the choice often depends on the specific metabolites of interest and available instrumentation.[10]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds. Requires derivatization for polar metabolites.[8]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Ideal for polar and non-volatile metabolites.[5]
Sample Prep Requires a derivatization step to increase volatility.[8]Generally requires less sample preparation; direct injection of extracted metabolites is often possible.
Throughput Can have longer run times due to the chromatographic separation.Can offer higher throughput with the use of UHPLC systems.[11]
Sensitivity Highly sensitive, especially for targeted analysis.Very high sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[4][11]
Application Widely used for analyzing 13C-labeled intracellular metabolites.[3]Excellent for both targeted and untargeted metabolomics, including the analysis of polar metabolites.[5][12]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the extent of 13C incorporation into glutamine and its downstream metabolites. This is typically expressed as fractional enrichment or as a mass isotopomer distribution (MID).

Fractional Enrichment Calculation: Fractional enrichment is calculated by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues of that metabolite.[4]

Mass Isotopomer Distribution (MID): MID analysis provides a more detailed view of the labeling pattern, showing the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.). This distribution is crucial for metabolic flux analysis.[3]

Glutamine Metabolism L-Glutamine (5-13C) L-Glutamine (5-13C) Glutamate (5-13C) Glutamate (5-13C) L-Glutamine (5-13C)->Glutamate (5-13C) Glutaminase alpha-Ketoglutarate (5-13C) alpha-Ketoglutarate (5-13C) Glutamate (5-13C)->alpha-Ketoglutarate (5-13C) Glutamate Dehydrogenase Citrate (M+1) Citrate (M+1) alpha-Ketoglutarate (5-13C)->Citrate (M+1) Reductive Carboxylation Acetyl-CoA (M+1) Acetyl-CoA (M+1) Citrate (M+1)->Acetyl-CoA (M+1) ATP Citrate Lyase Fatty Acids (M+1) Fatty Acids (M+1) Acetyl-CoA (M+1)->Fatty Acids (M+1)

Caption: Metabolic fate of the 13C label from L-Glutamine (5-13C) via reductive carboxylation.

Trustworthiness and Self-Validation

To ensure the integrity of your results, each experiment should incorporate self-validating controls:

  • Unlabeled Controls: Analyze parallel samples cultured in medium with unlabeled glutamine to determine the natural abundance of 13C and to serve as a baseline.

  • Time-Course Experiments: Perform time-course labeling studies to ensure that isotopic steady state has been reached for the metabolites of interest.[3]

  • Isotopic Standards: When available, use commercially available 13C-labeled standards to confirm retention times and fragmentation patterns.

Conclusion

Measuring the isotopic enrichment of L-Glutamine (5-13C) is a robust technique for elucidating specific metabolic pathways, particularly reductive carboxylation. The choice of analytical platform, meticulous sample preparation, and rigorous data analysis are all critical for obtaining high-quality, reproducible results. By following the protocols and principles outlined in this guide, researchers can confidently apply this powerful tool to advance our understanding of cellular metabolism in health and disease.

References

  • 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC.
  • Revolutionizing Metabolic Research: L-Glutamine-¹³C₅ in Organ-Specific Studies. Benchchem.
  • 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells. PubMed.
  • 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science.
  • [U-13 C]Glutamine tracer experiments produce rich labeling patterns in....
  • Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utiliz
  • A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry - PMC. PubMed Central.
  • Determination of stable isotopic enrichment in individual plasma amino acids by chemical ionization mass spectrometry. American Journal of Physiology-Endocrinology and Metabolism.
  • Application Notes: GC-MS Analysis of L-Glutamine-¹³C₅ for Metabolic Research. Benchchem.
  • Application Note and Protocols for Calculating Isotopic Enrichment of L-Glutamine-d5 in Biological Samples. Benchchem.
  • (PDF) Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study.
  • Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors.
  • Determination of amino acid isotope enrichment using liquid chrom
  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility.
  • Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC.
  • C-13 Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. JoVE.
  • A protocol to detect L-glutamine by GC/MS?.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. BOC Sciences.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC.
  • Determination of low 13C-glutamine enrichments using gas chromatography-combustion-isotope r
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Determination of 13C‐ and 15N‐enrichment of glutamine by gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry after N(O,S)‐ethoxycarbonyl ethyl ester derivatisation.
  • L-Glutamine-13C5 (L-Glutamic acid 5-amide-13C5) | Stable Isotope. MedChemExpress.
  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC.
  • In vivo 13C NMR measurements of cerebral glutamine synthesis as evidence for glutamate... - PMC.
  • Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring.
  • (PDF) GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives.
  • A Technical Guide to L-Glutamine-¹³C₅: Mechanism of Action in Cellular Metabolism. Benchchem.
  • A Researcher's Guide to Validating L-Glutamine-13C5 Data: A Comparative Overview of Peer-Reviewed Methods. Benchchem.
  • A Comparative Guide to L-Glutamine-d5 and ¹³C. Benchchem.
  • ¹³C LC/MS metabolomics with [U-¹³C5, U-¹⁵N2] glutamine tracer. A,....
  • Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics &Metabolomics. ChemPep.
  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC.

Sources

Application Note: Determination and Optimization of L-Glutamine (5-13C) Concentration for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glutamine is a critical anaplerotic substrate for proliferating cells, fueling the tricarboxylic acid (TCA) cycle and serving as a precursor for nucleotide and lipid biosynthesis.[1][2][3][4][5][6][7] While standard cell culture relies on fixed glutamine concentrations (typically 2–4 mM), metabolic flux analysis (MFA) using L-Glutamine (5-13C) requires precise concentration optimization. This ensures isotopic steady state (ISS) is achieved without inducing substrate-limit stress or overflow metabolism. This guide details the methodology to determine the optimal tracer concentration, focusing on the distinct metabolic fate of the 5th carbon in oxidative versus reductive pathways.

Scientific Rationale: The Fate of Carbon-5

The selection of L-Glutamine (5-13C) over uniformly labeled ([U-13C]) or [1-13C] analogs is driven by specificity. In the canonical oxidative TCA cycle, the


-carboxyl carbon (C1) is lost as CO

during the conversion of

-ketoglutarate (

-KG) to succinyl-CoA.

However, the gamma-amido carbon (C5) is retained in the oxidative cycle but has a unique fate during reductive carboxylation (a pathway upregulated in hypoxia and cancer).

  • Oxidative Flow: [5-13C]Gln

    
     [5-13C]Glu 
    
    
    
    [5-13C]
    
    
    -KG
    
    
    [4-13C]Succinate. The label remains on the OAA backbone and does not enter the Acetyl-CoA pool for fatty acid synthesis.
  • Reductive Flow: [5-13C]

    
    -KG 
    
    
    
    [5-13C]Isocitrate
    
    
    [5-13C]Citrate. When this citrate is cleaved by ATP-Citrate Lyase (ACLY), the labeled carbon transfers to Acetyl-CoA , labeling de novo lipids.

Therefore, [5-13C]Gln is the gold standard for distinguishing glutamine-derived lipogenesis from glucose-derived lipogenesis.

Pathway Visualization

Gln_Metabolism Gln L-Glutamine (5-13C) Glu Glutamate (5-13C) Gln->Glu Glutaminase aKG a-Ketoglutarate (5-13C) Glu->aKG GDH/Transaminases Succ Succinate (4-13C) (Oxidative) aKG->Succ Oxidative TCA (a-KGDH) Cit Citrate (5-13C) (Reductive) aKG->Cit Reductive Carboxylation (IDH1/2) OAA Oxaloacetate (Backbone Labeled) Succ->OAA AcCoA Acetyl-CoA (Labeled) (Lipid Synthesis) Cit->AcCoA ACLY (Lipogenesis)

Figure 1: Metabolic fate of the 5th carbon in Glutamine.[2][8][9] Note that reductive carboxylation transfers the label to the lipogenic Acetyl-CoA pool, whereas oxidative metabolism retains it on the OAA backbone.

Pre-Protocol: Determining the "Non-Perturbing" Concentration

Before introducing the expensive isotope, you must validate that the glutamine concentration supports logarithmic growth without depletion.

The Golden Rule: The tracer concentration must match the unlabeled culture condition unless the specific goal is to study glutamine deprivation.

  • Standard DMEM/RPMI: 2.0 mM or 4.0 mM.

  • Physiological Plasma Levels: ~0.6 mM (often used in Plasmax or HPLM media).

Validation Step: If using a custom concentration (e.g., 0.5 mM), measure the supernatant glutamine levels at the endpoint (T=24h or 48h). If <50% of the initial glutamine remains, the system is in "substrate limitation," and isotopic steady state (ISS) calculations will be invalid due to non-stationary fluxes.

Protocol: Preparation and Optimization of Tracer Media

Materials Required[3][6][8][10][11][12][13]
  • L-Glutamine (5-13C) (99% enrichment).[10]

  • Glutamine-Free Base Medium (e.g., DMEM without Gln).

  • Dialyzed Fetal Bovine Serum (dFBS): Critical. Standard FBS contains endogenous (unlabeled) glutamine which will dilute the isotopic enrichment.

  • LC-MS Grade Water & Methanol.

Step-by-Step Methodology
Phase 1: Media Preparation
  • Reconstitution: Dissolve L-Glutamine (5-13C) powder in PBS to create a 200 mM stock solution. Filter sterilize (0.22 µm).

  • Base Medium Assembly: Combine Glutamine-Free DMEM + 10% dFBS + 1% Pen/Strep.

  • Tracer Spiking: Add the 200 mM stock to the base medium to achieve the target concentration (e.g., for 4 mM final: Add 1 mL stock to 49 mL media).

    • Note: Ensure the final enrichment is >98%. Any unlabeled glutamine (from serum or contamination) introduces "natural abundance correction" errors later.

Phase 2: The "Wash-In" Procedure

To determine the concentration accurately, we must remove intracellular unlabeled pools.

  • Seeding: Seed cells (e.g., 5x10⁵ cells/well in 6-well plates) in unlabeled standard media. Allow attachment (overnight).

  • The Wash (T=0):

    • Aspirate unlabeled media.

    • Wash 2x with warm PBS (removes extracellular unlabeled Gln).

    • Add warm L-Glutamine (5-13C) media .

  • Incubation: Culture for the duration required to reach ISS.

    • Glycolytic intermediates:[8] ~4 hours.

    • TCA Intermediates: 12–24 hours.

    • Lipids/Biomass: 24–48 hours.

Phase 3: Harvesting & Extraction (Quenching)
  • Place plate on dry ice/ethanol bath or wet ice immediately. Metabolism must stop instantly.

  • Aspirate media (save supernatant for consumption analysis).

  • Wash 1x with cold PBS or Ammonium Acetate (prevents ion suppression in LC-MS).

  • Add 80% Methanol/20% Water (-80°C) directly to cells (500 µL/well).

  • Scrape cells, collect in tubes, vortex, and centrifuge (15,000 x g, 10 min, 4°C).

  • Collect supernatant for LC-MS.[1]

Analytical Determination: LC-MS Setup

To verify the concentration was sufficient, analyze the Mass Isotopomer Distribution (MID) .

Targeted LC-MS Parameters (Example for Q-Exactive/Triple Quad):

MetaboliteIon ModeFormulaM+0 (m/z)M+1 (m/z)Retention Time
Glutamine PositiveC5H10N2O3147.076148.0792.1 min
Glutamate PositiveC5H9NO4148.060149.0642.4 min

-Ketoglutarate
NegativeC5H6O5145.014146.0173.8 min
Citrate NegativeC6H8O7191.019192.0224.1 min

Note: For [5-13C]Gln tracing, you are specifically looking for M+1 isotopologues in TCA intermediates (succinate, malate) and M+5 in Glutamate.

Data Interpretation & Validation Logic

How do you know if your concentration determination was correct?

Check Isotopic Steady State (ISS)

Plot the enrichment of Glutamate (M+5) over time (e.g., 4h, 12h, 24h).

  • Valid: Enrichment plateaus (e.g., 95% labeled) and stays constant.

  • Invalid: Enrichment drops at late time points. This indicates the tracer in the media was depleted, and the cells began synthesizing glutamine de novo or recycling unlabeled biomass (autophagy).

Check Fractional Enrichment

Calculate the fractional contribution (


) of glutamine to the TCA cycle:


If the media concentration was too low, the intracellular Glutamine pool will not be fully labeled (M+5 < 90%), skewing all downstream flux calculations.
Workflow Diagram

Optimization_Workflow Start Define Physiological Target (e.g. 4mM) Prep Prep Media: [5-13C]Gln + dFBS Start->Prep Culture Culture Cells (Time Course) Prep->Culture Harvest Harvest & Extract (80% MeOH) Culture->Harvest Analyze LC-MS Analysis (Measure MIDs) Harvest->Analyze Decision Is Glutamate >90% Enriched? Analyze->Decision Success Valid Concentration Proceed to MFA Decision->Success Yes Fail Increase Conc. or Frequency Decision->Fail No (Depletion)

Figure 2: Optimization workflow to validate tracer concentration and isotopic steady state.

Troubleshooting & Key Considerations

  • The "Dialyzed" Trap: Never use standard FBS. It contains ~0.2–0.5 mM unlabeled glutamine. This will dilute your [5-13C]Gln (e.g., 4 mM labeled + 0.5 mM unlabeled = 88% enrichment max). Always use dFBS.

  • Spontaneous Degradation: Glutamine spontaneously degrades to ammonia and pyroglutamate at 37°C. In long experiments (>48h), the effective concentration drops. Solution: Refresh media every 24h or account for degradation in the metabolic model.

  • Back-Exchange: In some tissues, Glutamate Dehydrogenase (GLUD1) is reversible. If you see high M+5 Glutamate but low TCA labeling, check for transport limitations, not just concentration issues.

References

  • Metallo, C. M., et al. (2011).[11] Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.[11] Nature, 481(7381), 380–384. [Link]

  • DeBerardinis, R. J., et al. (2007). Beyond aerobic glycolysis: Transformed cells can engage in glutamine metabolism that exceeds the requirement for protein and nucleotide synthesis. Proceedings of the National Academy of Sciences, 104(49), 19345–19350. [Link]

  • Yuan, M., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes.[12] Nature Protocols, 3(8), 1328–1340. [Link]

  • Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 82(8), 3212–3221. [Link]

  • Hensley, C. T., et al. (2016). Metabolic Heterogeneity in Human Lung Tumors. Cell, 164(4), 681–694. [Link]

Sources

Application Note: Analyzing L-Glutamine (5-¹³C) Mass Spectrometry Data for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tracing the Fate of Glutamine in Cellular Metabolism

L-glutamine, the most abundant amino acid in plasma, is a critical nutrient for highly proliferative cells, including cancer cells and activated immune cells.[1] It serves as a key source of both carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids. Furthermore, glutamine plays a vital role in energy production by replenishing tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[1][2] Understanding the metabolic fate of glutamine is therefore crucial for researchers in fields such as oncology, immunology, and drug development.

Stable isotope tracing using uniformly labeled L-Glutamine (e.g., L-Glutamine-¹³C₅) is a powerful technique to delineate how glutamine is utilized within a living system.[1][3] By providing cells with glutamine in which the carbon atoms are replaced with the heavy isotope ¹³C, researchers can track the incorporation of these labeled carbons into various downstream metabolites. Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical technique used to detect and quantify the incorporation of these stable isotopes.[3][4] This allows for the determination of metabolic fluxes and pathway activities, providing a dynamic snapshot of cellular metabolism.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the software and methodologies for analyzing mass spectrometry data from L-Glutamine (5-¹³C) tracer experiments. We will explore various software options, both commercial and open-source, and provide a step-by-step protocol for data analysis, emphasizing the scientific rationale behind each step.

The Challenge: From Raw Data to Biological Insight

Mass spectrometry data from stable isotope tracing experiments are complex. The primary challenge lies in accurately identifying and quantifying the different isotopologues (molecules of the same compound that differ only in their isotopic composition) of downstream metabolites. This requires sophisticated software that can perform several key tasks:

  • Peak picking and integration: Identifying and measuring the intensity of peaks corresponding to different isotopologues.

  • Correction for natural isotope abundance: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) contribute to the mass spectrum and must be corrected for to accurately determine the enrichment from the labeled tracer.[5]

  • Calculation of isotopologue distribution (ID): Determining the fractional abundance of each isotopologue for a given metabolite.

  • Metabolic flux analysis (MFA): Using the ID data to calculate the rates of metabolic reactions.

Software for Analyzing L-Glutamine (5-¹³C) Mass Spectrometry Data

A variety of software tools are available to assist with the analysis of stable isotope tracing data. The choice of software will depend on factors such as the specific experimental design, the mass spectrometer used, the user's bioinformatics expertise, and budget.

SoftwareTypeKey FeaturesVendor/Source
TraceFinder CommercialIntegrated solution for Thermo Fisher Scientific mass spectrometers, with workflows for targeted analysis and isotopologue quantification.Thermo Fisher Scientific
MetaboAnalyst Open-Source (Web-based)A comprehensive platform for metabolomics data analysis, including statistical analysis and pathway analysis. It can be used to analyze isotopologue data.[6]Xia Lab, McGill University
FluxFix Open-Source (Web-based)A user-friendly tool for correcting for natural isotope abundance and calculating mole percent enrichment.[5]Trefely et al.
El-Maven Open-SourceAn open-source, cross-platform software for interactive analysis of metabolomics data, including stable isotope tracing.Elucidata
INCA Open-Source (MATLAB-based)A powerful tool for isotopically non-stationary metabolic flux analysis (INST-MFA).Jamey D. Young, Vanderbilt University
Vendor-Specific Software CommercialMost mass spectrometer vendors (e.g., Agilent, SCIEX, Bruker) offer software packages for processing their instrument data, which may include modules for isotope tracing analysis.[7][8]Various

For this application note, we will focus on a general workflow that can be adapted to various software packages, with a detailed protocol using a combination of vendor-specific software for initial data processing and the open-source tool, MetaboAnalyst , for downstream analysis and visualization.

Experimental and Analytical Workflow

The overall process of a L-Glutamine (5-¹³C) tracing experiment and subsequent data analysis can be broken down into several key stages.

workflow cluster_experimental Experimental Phase cluster_data_processing Data Processing & Analysis A Cell Culture with L-Glutamine (5-¹³C) B Metabolite Extraction A->B C LC-MS Analysis B->C D Peak Picking & Integration (Vendor Software) C->D Raw Data E Natural Isotope Correction D->E F Isotopologue Distribution Calculation E->F G Statistical Analysis & Visualization (MetaboAnalyst) F->G H Metabolic Flux Modeling (e.g., INCA) G->H I I G->I Biological Interpretation H->I

Figure 1: A generalized workflow for L-Glutamine (5-¹³C) stable isotope tracing experiments, from cell culture to biological interpretation.

Detailed Protocols

Part 1: Experimental Protocol - Cell Culture and Metabolite Extraction

This protocol provides a general guideline for cell culture and metabolite extraction. It is essential to optimize these steps for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Culture medium without glutamine

  • L-Glutamine (5-¹³C)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium supplemented with L-Glutamine (5-¹³C) at the desired concentration. The concentration should be similar to that in standard culture medium to avoid artifacts. Use dFBS to minimize the presence of unlabeled glutamine.

  • Labeling: When cells reach the desired confluency, replace the standard medium with the L-Glutamine (5-¹³C) containing medium.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label.

  • Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells and collect the methanol-cell lysate into a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

Part 2: Data Analysis Protocol - Using Vendor Software and MetaboAnalyst

This protocol outlines the steps for processing the raw LC-MS data and performing downstream analysis.

1. Initial Data Processing (Vendor-Specific Software):

  • Objective: To identify and integrate the peak areas for all isotopologues of the target metabolites.

  • Procedure:

    • Create a targeted analysis method in your instrument's software (e.g., Thermo TraceFinder, Sciex SCIEX OS).

    • For each metabolite of interest (e.g., glutamate, citrate, malate), define the precursor and product ions for each expected isotopologue (M+0, M+1, M+2, etc.).

    • Process the raw LC-MS files to automatically detect and integrate the peaks for each isotopologue.

    • Export the peak area data into a .csv or .txt file format.

2. Data Preparation for MetaboAnalyst:

  • Objective: To format the data for upload into MetaboAnalyst.

  • Procedure:

    • Organize your data in a spreadsheet with samples in columns and isotopologues in rows.

    • Include metadata such as sample group (e.g., control, treatment) and time point.

    • Ensure the data is normalized to an internal standard or cell number to account for variations in sample loading.

3. Analysis in MetaboAnalyst:

  • Objective: To perform statistical analysis, visualize the data, and gain biological insights.

  • Procedure:

    • Navigate to the MetaboAnalyst website ([Link]).[6]

    • Select the "Statistical Analysis" module.

    • Upload your formatted data file.

    • Follow the on-screen instructions for data integrity checks and normalization.

    • Data Visualization:

      • Stacked Bar Charts: To visualize the fractional enrichment of each isotopologue over time for a specific metabolite.

      • Heatmaps: To compare the isotopologue distribution patterns across different experimental conditions.

    • Statistical Analysis:

      • t-tests/ANOVA: To identify statistically significant differences in isotopologue enrichment between groups.

      • Principal Component Analysis (PCA): To visualize the overall metabolic differences between sample groups based on their isotopologue profiles.

    • Pathway Analysis:

      • MetaboAnalyst's pathway analysis module can help to visualize the enrichment patterns in the context of known metabolic pathways.

Interpreting the Data: A Hypothetical Example

Let's consider a hypothetical experiment where cancer cells are treated with a drug that inhibits a key enzyme in the TCA cycle. By tracing L-Glutamine (5-¹³C), we can assess the drug's impact on glutamine metabolism.

Expected Observations:

  • Untreated Cells: We would expect to see a time-dependent increase in ¹³C labeling in TCA cycle intermediates such as α-ketoglutarate, succinate, fumarate, and malate. The isotopologue distribution would reflect the forward flux through the TCA cycle.

  • Drug-Treated Cells: If the drug effectively inhibits the TCA cycle, we would expect to see a decrease in the incorporation of ¹³C into the downstream metabolites of the inhibited enzyme. This would be reflected as a lower fractional enrichment of the higher mass isotopologues.

pathway Glutamine L-Glutamine (5-¹³C) Glutamate Glutamate (M+5) Glutamine->Glutamate AKG α-Ketoglutarate (M+5) Glutamate->AKG Succinate Succinate (M+4) AKG->Succinate TCA Cycle (Forward Flux) Citrate Citrate (M+4 or M+5) AKG->Citrate Reductive Carboxylation Fumarate Fumarate (M+4) Succinate->Fumarate Malate Malate (M+4) Fumarate->Malate Malate->Citrate

Figure 2: Simplified schematic of L-Glutamine (5-¹³C) metabolism, highlighting key intermediates and pathways.

Conclusion: Empowering Metabolic Research

The analysis of L-Glutamine (5-¹³C) mass spectrometry data provides a powerful lens through which to view the intricate workings of cellular metabolism. By leveraging the appropriate software tools and following a systematic workflow, researchers can move from complex raw data to meaningful biological insights. The combination of vendor-specific software for initial data processing and open-source platforms like MetaboAnalyst for downstream analysis offers a flexible and powerful approach for a wide range of research applications. This enables a deeper understanding of metabolic reprogramming in disease and provides a robust platform for the development of novel therapeutic strategies.

References

  • Trefely, S., et al. (2016). FluxFix: a web-based calculator for the rapid analysis of stable isotope tracing experiments. BMC Bioinformatics, 17(1), 449. [Link]

  • Okahashi, N., et al. (2022). Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. Metabolites, 12(7), 648. [Link]

  • Parker, S. J., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2088, 157-171. [Link]

  • Fiehn Lab. (2017). Flux-analysis. [Link]

  • Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. bio-protocol, 15(10), e4733. [Link]

  • Buescher, J. M., et al. (2010). MetExtract: a new software tool for the automated comprehensive extraction of metabolite-derived LC/MS signals in metabolomics research. Bioinformatics, 26(18), 2340-2342. [Link]

  • Rabinowitz, J. D., & Purdy, J. G. (2019). Metabolite AutoPlotter - an application to process and visualise metabolite data in the web browser. BMC Bioinformatics, 20(1), 587. [Link]

  • DeBerardinis, R. J., & Cheng, T. (2010). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Enzymology, 477, 369-389. [Link]

  • The Metabolomics Innovation Centre. Web Servers and Data Analysis. [Link]

  • Li, Y., et al. (2021). Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical Chemistry, 93(40), 13536-13544. [Link]

  • Emwas, A. H., et al. (2015). List of Commercial and Free Software for Metabolomics Statistical... ResearchGate. [Link]

  • Capellades, J., et al. (2022). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. Metabolomics, 18(6), 43. [Link]

  • Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 154(4), 239-247. [Link]

  • The Metabolomics Innovation Centre. Metabolomics Software Tools. [Link]

  • Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. ResearchGate. [Link]

  • MetaboAnalyst. [Link]

  • Loader, N. J., et al. (2025). ISODATE – Software for stable isotope dendrochronology. ResearchGate. [Link]

  • Bruker. Metabolomics and Lipidomics Software. [Link]

  • Kunjapur, A. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

  • DeBerardinis, R. J., & Cheng, T. (2014). 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells. Methods in Enzymology, 542, 369-389. [Link]

  • Fan, T. W., & Lane, A. N. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366-391. [Link]

Sources

calculating metabolic flux rates from L-GLUTAMINE (5-13C) data

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 13C-Metabolic Flux Analysis Using L-Glutamine (5-13C)

Authored by: Gemini, Senior Application Scientist

Abstract

Metabolic reprogramming is a cornerstone of cellular physiology, particularly in states of high proliferation such as cancer and immune cell activation. Understanding the dynamic flow of nutrients through metabolic networks, or metabolic flux, provides a functional readout of the cell's metabolic state that is not captured by static metabolite measurements.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of L-Glutamine (5-¹³C) as a stable isotope tracer to quantify metabolic flux rates. We will explore the central role of glutamine in cellular metabolism, the rationale for using the 5-¹³C isotopologue, and provide detailed protocols for experimental execution, sample analysis by mass spectrometry, and computational data analysis to generate a quantitative flux map.

Introduction: The Centrality of Glutamine and the Power of ¹³C-MFA

Glutamine is the most abundant amino acid in circulation and serves as a critical nutrient for highly proliferative cells.[3] Beyond its role in protein synthesis, it is a key nitrogen donor for nucleotide biosynthesis and a significant carbon source for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[3][4] In many cancer cells, this "glutamine addiction" is a hallmark of their reprogrammed metabolism, making the glutamine utilization pathways a prime target for therapeutic intervention.[4][5]

¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying intracellular metabolic rates.[6] The technique involves supplying cells with a substrate labeled with the stable isotope ¹³C and then measuring the incorporation of this label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8] By analyzing the resulting mass isotopomer distributions (MIDs) within a metabolic network model, we can calculate the relative and absolute rates of reactions throughout central carbon metabolism.[8][9]

Why L-Glutamine (5-¹³C)?

While uniformly labeled [U-¹³C₅]glutamine is excellent for tracing the overall contribution of glutamine to the TCA cycle and lipogenesis, the specifically labeled L-Glutamine (5-¹³C) offers unique advantages for dissecting the direction of flux through the TCA cycle.[10] The ¹³C label on the fifth carbon allows for specific tracking of its fate in two key opposing pathways:

  • Oxidative Metabolism (Anaplerosis): Glutamine is converted to glutamate, then to α-ketoglutarate (α-KG). The 5-¹³C of glutamine becomes the 5-¹³C of α-KG. As α-KG is oxidized in the TCA cycle, this label is retained in subsequent intermediates like succinate, fumarate, and malate.

  • Reductive Carboxylation: In certain conditions (e.g., hypoxia or mitochondrial dysfunction), α-KG can be reductively carboxylated by isocitrate dehydrogenase (IDH) to form citrate.[10] This citrate can then be exported to the cytosol and cleaved to produce acetyl-CoA, a primary building block for fatty acid synthesis. Critically, L-Glutamine (5-¹³C) is an ideal tracer for this pathway, as the label is incorporated into acetyl-CoA and subsequently into fatty acids only through reductive carboxylation.[10]

This ability to distinguish between oxidative and reductive pathways makes L-Glutamine (5-¹³C) a powerful tool for investigating metabolic reprogramming in detail.

Principle of the Method: Tracing the Fate of the 5-¹³C Label

The core of the experiment is to achieve an isotopic steady state, where the enrichment of ¹³C in intracellular metabolites becomes constant. This allows the measured MIDs to accurately reflect the underlying metabolic fluxes.[1] The journey of the 5-¹³C label is the key to interpreting the data.

G cluster_medium Extracellular cluster_cell Intracellular Metabolism cluster_tca Oxidative TCA Cycle cluster_reductive Reductive Carboxylation Gln_ext L-Glutamine (5-13C) (Tracer) Gln_int L-Glutamine (5-13C) Gln_ext->Gln_int SLC1A5 Glu Glutamate (5-13C) Gln_int->Glu GLS Cit_fwd Citrate aKG α-Ketoglutarate (5-13C) Glu->aKG GDH / Transaminase Succ Succinate (1-13C or 4-13C) aKG->Succ α-KGDH Cit_rev Citrate (5-13C) aKG->Cit_rev IDH1/2 (reductive) Fum Fumarate (1-13C or 4-13C) Succ->Fum Mal Malate (1-13C or 4-13C) Fum->Mal OAA Oxaloacetate Mal->OAA OAA->Cit_fwd Citrate Synthase AcCoA Acetyl-CoA (1-13C) Cit_rev->AcCoA ACLY FA Fatty Acids (13C-labeled) AcCoA->FA FASN G cluster_exp Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Cell Culture Establish steady-state growth B 2. Isotope Labeling Switch to medium with L-Glutamine (5-13C) A->B C 3. Quenching & Extraction Rapidly halt metabolism and extract metabolites B->C D 4. Sample Preparation Derivatization (GC-MS) or resuspension (LC-MS) C->D E 5. MS Data Acquisition Measure Mass Isotopomer Distributions (MIDs) D->E F 6. Data Correction Correct MIDs for natural 13C abundance E->F G 7. Flux Calculation Use software (e.g., INCA) to estimate fluxes F->G H 8. Statistical Analysis Determine confidence intervals and goodness-of-fit G->H

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Key Considerations:
  • Metabolic and Isotopic Steady State: It is crucial that cells are in a metabolic steady state (i.e., constant growth rate and metabolite concentrations) before the labeling begins. The labeling duration must be sufficient to achieve isotopic steady state, where the ¹³C enrichment of key metabolites no longer changes. This typically requires a duration of at least 24 hours for mammalian cells, but should be determined empirically. [7]* Tracer Purity and Concentration: Use high-purity L-Glutamine (5-¹³C) (>99%). The tracer should replace its unlabeled counterpart in a custom-formulated medium.

  • Biological Replicates: A minimum of 3-5 biological replicates are essential for statistical confidence in the final flux map.

  • Parallel Cultures: It is good practice to run parallel cultures with unlabeled medium to monitor metabolic steady state and to serve as analytical controls.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells grown in a 6-well plate format.

  • Cell Seeding: Seed cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach and grow for 24 hours in their standard complete growth medium.

  • Medium Preparation: Prepare the labeling medium by supplementing glutamine-free DMEM with dialyzed FBS, other necessary components, and L-Glutamine (5-¹³C) at the same concentration as glutamine in the standard medium (e.g., 2 mM).

  • Labeling Initiation: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glutamine.

  • Incubation: Add 2 mL of the pre-warmed ¹³C-labeling medium to each well. Return the plates to the incubator and culture for a pre-determined duration to achieve isotopic steady state (e.g., 24 hours).

Protocol 2: Metabolite Quenching and Extraction

This step is the most critical for preserving the in vivo metabolic state. The goal is to instantly halt all enzymatic activity. [11]

  • Preparation: Prepare an extraction solution of 80% methanol / 20% water (HPLC-grade). Chill this solution to -80°C. Place the cell culture plates on dry ice.

  • Quenching: Quickly aspirate the labeling medium from the wells.

    • Self-Validation Insight: Speed is paramount. Any delay allows metabolic activity to continue, altering metabolite levels and labeling patterns. Working on dry ice minimizes this risk. [12]3. Extraction: Immediately add 1 mL of the ice-cold 80% methanol solution to each well.

  • Incubation: Place the plates at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis. [12]5. Cell Scraping: On dry ice, use a cell scraper to detach the cells into the methanol solution. Ensure thorough scraping to maximize recovery.

  • Collection: Transfer the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at >13,000 rpm for 10-15 minutes at 4°C to pellet cell debris and precipitated protein. [13]8. Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. This extract is now ready for downstream processing. Store at -80°C.

    • Quality Control: A small aliquot of the cell pellet can be saved for protein or DNA quantification to normalize the data.

Protocol 3: Sample Preparation for LC-MS/MS Analysis
  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) with no heat.

  • Reconstitution: Resuspend the dried metabolite pellet in an appropriate volume (e.g., 50-100 µL) of a solvent suitable for your chromatography method (e.g., 50% acetonitrile/50% water for HILIC).

  • Centrifugation: Spin the reconstituted samples at max speed for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Data Analysis: From Raw Spectra to Flux Maps

The calculation of metabolic fluxes from raw MS data is a multi-step computational process. [8]

Data Presentation: Expected Mass Shifts

The primary data from the MS are the intensities of different mass isotopologues for a given metabolite. The use of L-Glutamine (5-¹³C) will result in predictable mass shifts.

MetaboliteAbbreviationUnlabeled Mass (M+0)Expected Labeled IsotopomerPathway
α-Ketoglutarateα-KG146.02M+1Direct Precursor
MalateMal134.02M+1Oxidative TCA
AspartateAsp133.04M+1Oxidative TCA
CitrateCit192.03M+1Reductive Carboxylation
Palmitate (from Acetyl-CoA)C16:0256.24M+1, M+2, etc.Reductive Carboxylation
Computational Workflow
  • Determination of Mass Isotopomer Distributions (MIDs): The raw MS data is processed to identify metabolite peaks and quantify the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.). This vector of abundances is the MID.

  • Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes in both the metabolite and any derivatization agents. This is a critical step to isolate the labeling that comes only from the tracer. [8]3. Flux Estimation: The corrected MIDs, along with any measured extracellular rates (e.g., glutamine uptake), are used as inputs for specialized software.

    • Software Packages: Several academic and commercial software packages are available, such as INCA (Isotopomer Network Compartmental Analysis), METRAN , and OpenMebius . [14][15][16] * Modeling Process: The software uses an iterative process to find the set of metabolic flux values that best reproduces the experimentally measured MIDs. [8]It simulates the expected MIDs for a given set of fluxes, compares them to the measured data, and adjusts the fluxes to minimize the difference until a best fit is achieved.

  • Statistical Validation: The software performs statistical analyses, such as a chi-squared test, to assess the goodness-of-fit. It also calculates confidence intervals for each estimated flux, providing a measure of the precision of the calculation. [17]The final output is a quantitative flux map, which can be visualized to show the flow of carbon through the metabolic network.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following practices:

  • Quality Control (QC) Samples: Create a pooled QC sample by combining a small aliquot from every experimental sample. Inject this QC sample periodically throughout the MS run to monitor analytical stability. [18]* Internal Standards: While not strictly necessary for relative flux analysis, spiking in a labeled internal standard can help monitor extraction efficiency.

  • Data Normalization: Normalize metabolite abundance data to cell number or total protein content to account for variations in cell density between samples. [13]* Confirm Isotopic Steady State: If possible, perform a time-course experiment (e.g., harvest at 0, 8, 16, 24, 48 hours) during initial optimization to confirm when isotopic steady state is reached for key metabolites.

By following these detailed protocols and analytical workflows, researchers can leverage the power of L-Glutamine (5-¹³C) to gain unprecedented insights into the metabolic dynamics of their biological systems, paving the way for new discoveries in basic research and drug development.

References

  • Antoniewicz, M. R. (2018). METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. [Link]

  • Young, J. D. (2014). MFA Suite™. Vanderbilt University. [Link]

  • Wiechert, W. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Microbial Biotechnology. [Link]

  • Agilent Technologies. (2016). Agilent MassHunter VistaFlux for Qualitative Flux Analysis. [Link]

  • Wang, Y., et al. (2023). Commonly used software tools for metabolic flux analysis (MFA). Molecular and Cellular Biochemistry. [Link]

  • Bio-protocol. (n.d.). Extraction of metabolites from cell culture medium. [Link]

  • University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]

  • NFDI4Microbiota Knowledge Base. (2025). Metabolite extraction from adherent mammalian cells. [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • Liu, X., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

  • Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

  • Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology. [Link]

  • Wheelock Laboratory, Karolinska Institutet. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. [Link]

  • Weindl, D., et al. (2012). Software applications toward quantitative metabolic flux analysis and modeling. Computational and Structural Biotechnology Journal. [Link]

  • Jang, C., et al. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Systems Biology. [Link]

  • Heath, J. E., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites. [Link]

  • Heath, J. E., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites. [Link]

  • ResearchGate. (n.d.). Glutamine metabolism: The influence of anaplerosis (entry of glutamine...). [Link]

  • ResearchGate. (n.d.). Isotopomer Measurement Techniques in Metabolic Flux Analysis II: Mass Spectrometry. [Link]

  • Bowtell, J. L., et al. (2001). Glutamine supplementation promotes anaplerosis but not oxidative energy delivery in human skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Wang, Y., et al. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

  • ResearchGate. (n.d.). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. [Link]

  • Le, A., et al. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]

  • Ma, E. H., et al. (2021). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science Immunology. [Link]

  • Bowtell, J. L., et al. (2001). Glutamine supplementation promotes anaplerosis but not oxidative energy delivery in human skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Gameiro, P. A., et al. (2016). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Enzymology. [Link]

  • Cluntun, A. A., et al. (2023). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. International Journal of Molecular Sciences. [Link]

  • Walejko, J. M., et al. (2014). Metabolic effects of glutamine on the heart. Anaplerosis versus the hexosamine biosynthetic pathway. Journal of Molecular and Cellular Cardiology. [Link]

  • Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]

  • Organomation. (2021). Sample preparation in metabolomics. [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]

  • Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C Metabolic Flux Analysis. [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. [Link]

  • University of California, Davis. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. [Link]

  • Chen, J., et al. (2024). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol. [Link]

Sources

Troubleshooting & Optimization

optimizing L-GLUTAMINE (5-13C) signal intensity in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Glutamine (5-13C) NMR Optimization

Current Status: Operational Subject: Optimizing Signal Intensity & Stability for [5-13C] L-Glutamine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Mission Statement

You are working with [5-13C] L-Glutamine, likely to probe glutaminase (GLS) activity in metabolic flux studies or hyperpolarized MRI. This specific isotopomer is chosen because the C5 (amide) carbonyl offers a distinct chemical shift from its metabolic product, Glutamate-C5, and possesses a long


 relaxation time essential for hyperpolarization.[1]

However, this molecule is chemically labile and magnetically demanding.[1] This guide synthesizes thermal equilibrium optimization (for QC) and hyperpolarization strategies (for in vivo/kinetic assays) to maximize your signal-to-noise ratio (SNR).

Module 1: Sample Chemistry & Stability (The Foundation)

Q: My signal intensity is dropping over time, even before acquisition starts. Is the isotope degrading?

A: The isotope is stable, but the molecule is not. L-Glutamine cyclizes into Pyroglutamate (pGlu) , releasing ammonia.[1] This is your primary enemy. The reaction is accelerated by heat, extreme pH, and phosphate buffers.[1]

The Mechanism: The nucleophilic amine attacks the C5 carbonyl. If this happens, your [5-13C] label shifts to the pGlu carbonyl resonance, ruining your specific metabolic readout.[1]

Protocol for Stability:

  • Buffer Choice: Avoid phosphate buffers if possible; they catalyze cyclization. Use TRIS or HEPES (20-50 mM).[1]

  • pH Control: Maintain pH 7.4 – 8.0 . Acidic conditions (

    
    ) drastically accelerate cyclization.
    
  • Temperature: Keep samples on ice (

    
    ) until the exact moment of dissolution or insertion into the magnet.
    
  • Chelation: Add 1 mM EDTA to scavenge paramagnetic metal ions (e.g.,

    
    , 
    
    
    
    ) which shorten
    
    
    and broaden lines.[1]

Visualizing the Degradation Pathway:

Gln_Degradation Gln L-Glutamine (5-13C) (Active Probe) Inter Tetrahedral Intermediate Gln->Inter + Heat / Acid pGlu Pyroglutamate (Signal Loss Artifact) Inter->pGlu Cyclization NH3 NH3 (Byproduct) Inter->NH3 Elimination

Figure 1: The irreversible cyclization of Glutamine to Pyroglutamate.[1] Minimizing this pathway is the first step in signal optimization.

Module 2: Thermal Equilibrium NMR (Quality Control)

Q: I am running standard 13C NMR to check purity. The signal is weak despite 99% enrichment. Why?

A: You are likely fighting saturation and J-coupling .[1] The C5 carbonyl has a long spin-lattice relaxation time (


), meaning it takes a long time to recover magnetization between pulses.[1]

Optimization Steps:

  • Decoupling is Mandatory:

    • The C5 carbon is coupled to the adjacent C4 protons (long-range) and potentially exchangeable amide protons.

    • Action: Use WALTZ-16 or GARP proton decoupling during acquisition.[1] This collapses the multiplet into a singlet, increasing peak height by a factor of 2-3x.[1]

  • The Nuclear Overhauser Effect (NOE):

    • Since C5 is a carbonyl, it has no directly attached protons.[1] The NOE enhancement (which can boost signal up to 3x) will be weak and relies on long-range interactions.[1]

    • Action: For quantitative purity checks, use Inverse Gated Decoupling (Decoupler ON during acquisition, OFF during delay). This suppresses NOE to ensure accurate integration but sacrifices signal.

    • Action: For maximum signal (non-quantitative), use Power Gated Decoupling (Decoupler ON always).

  • Relaxation Delay (

    
    ): 
    
    • The

      
       of C5-Gln is approx 8–10 seconds  at 11.7T (500 MHz).
      
    • If your repetition time (

      
      ) is too short (e.g., 2s), you are saturating the signal.[1]
      
    • Protocol: Set

      
       for quantitative work. For rapid SNR, use the Ernst Angle  calculation: 
      
      
      
      .[1]

Quantitative Comparison Table:

ParameterStandard SettingOptimized SettingImpact on Signal
Decoupling NoneWALTZ-16 (1H)+200% (Multiplet collapse)
Relaxation Delay 1.0 sec25.0 secRecovers 95% magnetization
Pulse Angle 90°30° (if fast pulsing)Prevents saturation
Temperature 25°C4°CReduces thermal noise & degradation

Module 3: Hyperpolarization (DNP) Specifics

Q: My hyperpolarized signal decays too fast after dissolution. How do I extend the observation window?

A: This is the critical challenge in DNP. The "memory" of the hyperpolarization is limited by


.[2] For [5-13C] Glutamine, you must optimize the molecular environment to minimize relaxation pathways.[1]

Critical Factors for


 Extension: 
  • Deuteration is Key:

    • Protons are "relaxation sinks" for Carbon-13.[1]

    • Recommendation: Use [5-13C, 4,4-2H2] L-Glutamine or fully deuterated variants.[1][3][4] Replacing the C4 protons with Deuterium removes the primary dipolar relaxation pathway for the C5 carbon.

    • Evidence: Deuteration can extend

      
       from ~10s to ~25s at high field, and up to 60-70s  at low field [1].[1]
      
  • Radical Scavenging:

    • The trityl radical (e.g., OX063) used for polarization is paramagnetic.[1] If it remains in the solution after dissolution, it will rapidly kill your signal.[1]

    • Protocol: Ensure your dissolution buffer contains a filtration step or use a radical that precipitates upon acidification (though OX063 usually requires filtration).

  • Variable Flip Angle (VFA) Acquisition:

    • A constant 90° pulse destroys all your hyperpolarization in the first scan.

    • Protocol: Use a VFA schedule. Start with a small angle (e.g., 5°) to sample the kinetics, and gradually increase the angle as the polarization decays.[1] This maintains a constant signal intensity across the metabolic time course.

DNP Optimization Workflow:

DNP_Workflow Prep Sample Prep: [5-13C, 4,4-2H] Gln + 15mM OX063 Radical Polarize Polarization: 1.4K / 3.35T / 94 GHz Time: >2 hours Prep->Polarize Glassing Dissolve Dissolution: TRIS/EDTA Buffer (Hot) Neutralize to pH 7.8 Polarize->Dissolve Rapid Heating Transfer Transfer: < 10 seconds (Magnetic Tunnel Recommended) Dissolve->Transfer Remove Radical Acquire Acquisition: Variable Flip Angle (VFA) 13C-Spectroscopy Transfer->Acquire Inject

Figure 2: The critical path for Hyperpolarized NMR.[1] The "Transfer" step is the most common point of failure for signal loss.

Troubleshooting FAQ

Q: I see a split peak for C5. Is this J-coupling or chemical exchange?

  • Diagnosis: If the splitting is ~50 Hz, it is likely

    
     coupling if you are using uniformly labeled glucose as a precursor (not applicable for single label). If it is small (~1-5 Hz), it is likely residual coupling to the amide nitrogen (
    
    
    
    or
    
    
    ).[1]
  • Fix: If using

    
     labeled Gln, you will see a doublet.[1] You must decouple 
    
    
    
    during acquisition if your probe supports triple resonance.

Q: The chemical shift of my Glutamine C5 is drifting.

  • Diagnosis: pH instability. The C5 amide shift is sensitive to pH.

  • Fix: Use an internal reference standard (like Urea-13C or a capillary with Formate) to reference your spectrum, rather than relying on the solvent lock alone.[1]

References

  • Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • In vivo and in vitro liver cancer metabolism observed with hyperpolarized [5-13C]glutamine. Source: Journal of Magnetic Resonance URL:[Link][5]

  • NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Clinical NOE 13C MRS for Neuropsychiatric Disorders of the Frontal Lobe. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Precision Metabolic Tracing with L-Glutamine (5-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Reducing Experimental Variability in Metabolic Flux Analysis (MFA)

Introduction: Why L-Glutamine (5-13C)?

You have chosen L-Glutamine (5-13C) (gamma-carbon labeled) over the more common Uniformly Labeled (U-13C) or 1-13C variants. This is a strategic choice for reducing data complexity, specifically when investigating reductive carboxylation and de novo lipogenesis .

  • The Variability Problem: Using U-13C Glutamine generates a complex spread of mass isotopomers (M+1 through M+5) across TCA intermediates. This "dilutes" your signal and complicates the separation of oxidative (forward) vs. reductive (reverse) flux, introducing computational variability.

  • The 5-13C Solution: This tracer acts as a "sniper." It places a single heavy carbon at the gamma position.

    • Oxidative Flux: The label remains trapped in the oxaloacetate (OAA) moiety of citrate.

    • Reductive Flux: The label is uniquely transferred to Acetyl-CoA and subsequently into fatty acids.

    • Result: A binary readout. If you see M+1 in fatty acids, it must have come via the reductive pathway. This specificity drastically reduces experimental noise and interpretation variability [1, 2].

Part 1: Pre-Experiment QC (The Foundation)

Variability often originates before the cells are even touched. The instability of Glutamine is the primary source of batch effects.

Q: My enrichment percentages fluctuate wildly between biological replicates. What is the most likely chemical culprit?

A: Spontaneous Cyclization to Pyroglutamate. L-Glutamine is chemically unstable in aqueous solution.[1] It spontaneously cyclizes into Pyroglutamate (pGlu) and ammonia, a reaction accelerated by heat and time.

  • The Impact: If 10% of your tracer cyclizes, your effective concentration drops, and you introduce a non-metabolizable artifact.

  • The Fix: Implement the "Fresh-Alimentation" Protocol.

Protocol: Preventing Tracer Degradation

  • Powder Storage: Store L-Glutamine (5-13C) powder at -20°C or -80°C under desiccant. Hydrolysis requires water; keep it dry.

  • Media Preparation:

    • Do NOT add the tracer to bulk media bottles stored in the fridge for weeks.

    • Prepare a 100x Stock Solution of the tracer in water. Aliquot into single-use tubes and freeze at -80°C.

    • Add the tracer to the specific volume of media needed only on the day of the experiment.

  • QC Step: Run a blank media sample on your LC-MS before adding cells. If you detect a peak at 130.05 m/z (Pyroglutamate M+1) exceeding 5% of the Glutamine peak, discard the aliquot [3].

Q: I am using "Glutamine-Free" media, but I still see M+0 (unlabeled) glutamine in my T0 samples. Where is it coming from?

A: Undialyzed Fetal Bovine Serum (FBS). Standard FBS contains high levels (0.5–2 mM) of unlabeled L-Glutamine. Adding 10% standard FBS to your "labeled" media dilutes your isotopic enrichment by ~10-20%, introducing a massive, variable source of unlabeled carbon.

Troubleshooting Table: Serum Sourcing

Serum TypeUnlabeled Gln ContentVariability RiskRecommendation
Standard FBS High (~1 mM)CRITICAL Do not use for tracing.
Heat-Inactivated FBS HighCRITICAL Heat accelerates pGlu formation. Avoid.
Dialyzed FBS < 10 µMLow REQUIRED. Removes small molecules (<10kDa).
Charcoal-Stripped LowModerateRemoves lipids/hormones; may alter cell metabolism. Use only if studying lipid signaling.

Part 2: Experimental Execution (The Process Variable)

Q: How do I distinguish between "Oxidative" and "Reductive" flux using this specific tracer?

A: Follow the Carbon-5. Unlike [1-13C]Glutamine (where the label is lost as CO2 in the forward TCA cycle), [5-13C]Glutamine retains the label in both directions, but the position changes.

  • Oxidative (Forward): Gln(C5)

    
    
    
    
    
    KG(C5)
    
    
    Succinate(C5). The label ends up in the OAA portion of Citrate.
  • Reductive (Reverse): Gln(C5)

    
    
    
    
    
    KG(C5)
    
    
    Isocitrate(C5)
    
    
    Citrate(C5).[2][3] The label ends up in the Acetyl-CoA portion of Citrate.[4]

Visualization: The Carbon-5 Fate Map The diagram below illustrates why 5-13C is the superior choice for lipid tracing.

Gln5_Pathway Gln L-Glutamine (5-13C) (Input) Glu Glutamate (5-13C) Gln->Glu aKG α-Ketoglutarate (5-13C) (The Branch Point) Glu->aKG Succ Succinate (M+1) aKG->Succ  Oxidative TCA (KGDH) IsoCit Isocitrate (M+1) aKG->IsoCit  Reductive Carboxylation (IDH1/2) Fum Fumarate (M+1) Succ->Fum OAA Oxaloacetate (M+1) Fum->OAA Cit_Ox Citrate (Oxidative) (Label in OAA moiety) OAA->Cit_Ox  + Unlabeled Acetyl-CoA Cit_Red Citrate (Reductive) (Label in Acetyl moiety) IsoCit->Cit_Red AcCoA Acetyl-CoA (M+1) (LIPOGENIC PRECURSOR) Cit_Red->AcCoA  ATP Citrate Lyase (ACLY) Lipid Fatty Acids (M+1) AcCoA->Lipid  FASN

Caption: Carbon atom mapping of L-Glutamine (5-13C). Note that while both pathways produce M+1 Citrate, only the Reductive pathway transfers the label to Acetyl-CoA and Lipids.[5]

Q: My standard deviation for intracellular metabolites is high. Is my quenching method too slow?

A: Likely. Glutamine metabolism is rapid. Metabolic turnover rates for glycolysis and TCA intermediates are on the order of seconds. Washing cells with warm PBS allows metabolism to continue, altering the M+X distribution.

The "Cold-Quench" Protocol (Standardized):

  • Prepare: 80% Methanol / 20% Water pre-chilled to -80°C .

  • Execute:

    • Remove culture plate from incubator.

    • Immediately aspirate media (do not wash with PBS).

    • Pour -80°C Methanol solution directly onto the cells.

    • Place plate on dry ice.

  • Why no wash? Washing takes 10-30 seconds. In that time, labile metabolites (like ATP or Citrate) fluctuate. The error from residual media (if using 5-13C) is mathematically correctable, but metabolic shifts during washing are not [4].

Part 3: Data Acquisition & Analysis (The Interpretation)

Q: I see M+1 Citrate, but how do I confirm it's from reductive carboxylation and not oxidative cycling?

A: Look at the Lipids (Palmitate) or Acetyl-CoA. This is the specific advantage of the 5-13C tracer.

  • Oxidative Pathway: The M+1 label stays on the OAA backbone. When Citrate is cleaved by ACLY, the label goes back to OAA. The Acetyl-CoA released is Unlabeled (M+0) .

  • Reductive Pathway: The M+1 label is on the acetyl backbone. When Citrate is cleaved, the Acetyl-CoA is Labeled (M+1) .

Data Interpretation Table

MetaboliteMass ShiftPathway Indication
Citrate M+1Ambiguous (Could be Oxidative or Reductive)
Succinate M+1Oxidative TCA (Forward)
Acetyl-CoA M+1 Definitive Reductive Carboxylation
Palmitate M+1 (and M+2, M+3...) Definitive Reductive Lipogenesis
Q: How do I correct for Natural Abundance?

A: You must correct for the 1.1% natural C13 presence. Since 5-13C produces primarily M+1 signals, the natural abundance of carbon (1.1% probability per carbon atom) overlaps significantly.[6]

  • Example: Citrate (6 carbons). Probability of natural M+1 is approx

    
    .
    
  • If your experimental M+1 is 10%, and you don't correct, you might interpret 6.6% background as metabolic flux.

  • Tool: Use software like IsoCor , X13CMS , or El-Maven to apply natural abundance correction matrices specifically for the Gln(5-13C) tracer [5].

References

  • Metallo, C. M., et al. (2012).[5] "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384.

  • Mullen, A. R., et al. (2012). "Reductive carboxylation supports growth in tumour cells with defective mitochondria." Nature, 481(7381), 385-388.

  • Purwaha, P., et al. (2014). "Metabolite stability in biological samples: Problems and solutions." Bioanalysis, 6(16).

  • Lu, W., et al. (2017). "Metabolite measurement: pitfalls to avoid and practices to follow." Annual Review of Biochemistry, 86, 277-304.

  • Yuan, M., et al. (2019). "Guidelines for calibration of metabolic flux analysis models." Nature Protocols, 14, 3131–3152.

Sources

Technical Support Center: L-Glutamine (5-13C) Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Diagnostic Framework

You have selected L-Glutamine (5-13C) as your tracer. This is a precision tool, distinct from [U-13C]Glutamine. While uniform labeling tracks total carbon contribution, the 5-13C isotopomer is the "Gold Standard" for distinguishing Reductive Carboxylation (lipid synthesis) from Oxidative TCA Cycling .

However, "Metabolic Shunting" in this context usually refers to three distinct interference patterns that corrupt your data:

  • The Biological Shunt (GABA): Bypassing

    
    -KGDH.
    
  • The Analytical Shunt (Pyroglutamate): In-source cyclization mimicking metabolic loss.

  • The Exchange Shunt: Rapid glutamate/

    
    -KG exchange diluting the label.
    

This guide provides the logic, protocols, and troubleshooting steps to resolve these specific issues.

The Tracer Logic (Why 5-13C?)

The 5th carbon of Glutamine (the


-amido carbon) has a unique fate. Unlike C1, which is lost as CO

during oxidation, C5 is retained in the TCA cycle skeleton but segregates differently depending on the pathway direction.
  • Oxidative Pathway: Gln

    
     Glu 
    
    
    
    
    
    -KG
    
    
    Succinate.[1] The label remains on the 4-carbon backbone (OAA) but does not transfer to Acetyl-CoA.
  • Reductive Pathway: Gln

    
     Glu 
    
    
    
    
    
    -KG
    
    
    Citrate
    
    
    Acetyl-CoA.[2] The label transfers specifically to Acetyl-CoA (and thus Fatty Acids).

Pathway Visualization

The following diagram illustrates the fate of the C5 label (marked in Red ) and how shunts interfere with the primary pathways.

Gln5_Fate cluster_legend Pathway Key Gln L-Glutamine (5-13C) Glu Glutamate (5-13C) Gln->Glu Glutaminase pGlu Pyroglutamate (Artifact) Gln->pGlu Spontaneous/In-Source Cyclization aKG α-Ketoglutarate (5-13C) Glu->aKG GDH / Transaminases GABA GABA (Labeled) Glu->GABA GABA Shunt (GAD) Succ Succinate (M+1) aKG->Succ Oxidative TCA (α-KGDH) Cit Citrate (M+1) aKG->Cit Reductive Carboxylation (IDH1/2) GABA->Succ GABA-T OAA Oxaloacetate (M+1) Succ->OAA AcCoA Acetyl-CoA (M+1) Cit->AcCoA ACL Cleavage Lipids Fatty Acids (Labeled) AcCoA->Lipids OAA->Cit CS (+Unlabeled AcCoA) key1 Blue = Tracer Entry key2 Green = Reductive (Lipid Synthesis) key3 Yellow = Oxidative TCA key4 Red = Shunts/Interference

Figure 1: Metabolic fate of L-Glutamine (5-13C).[2][3][4][5][6] Note that the GABA shunt bypasses


-KGDH but re-enters at Succinate, mimicking oxidative flux.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see M+1 Citrate, but I can't confirm if it's Reductive Carboxylation or Oxidative Cycling."

Diagnosis: In 5-13C studies, M+1 Citrate can arise from two sources:

  • Reductive:

    
    -KG (M+1) 
    
    
    
    Isocitrate
    
    
    Citrate (M+1).
  • Oxidative:

    
    -KG (M+1) 
    
    
    
    Succinate
    
    
    OAA (M+1) + Acetyl-CoA (M+0)
    
    
    Citrate (M+1).

The Solution (Lipid Validation): You must look downstream at Palmitate or Acetyl-CoA .

  • If Reductive: The M+1 carbon from Citrate is cleaved by ATP-Citrate Lyase (ACL) into Acetyl-CoA (M+1). This label will appear in Fatty Acids (e.g., Palmitate M+2, M+4).

  • If Oxidative: The M+1 label stays on OAA. The Acetyl-CoA generated is unlabeled. Fatty acids will remain M+0.

MetaboliteOxidative PatternReductive Pattern
Citrate M+1 (via OAA recycling)M+1 (Direct from

-KG)
Aspartate M+1 (Equilibrates with OAA)M+3 (If multiple cycles)
Fatty Acids Unlabeled Labeled
Issue 2: "My Glutamine enrichment is lower than expected. Is it metabolic consumption or an artifact?"

Diagnosis: This is likely the Pyroglutamate (pGlu) Artifact . Glutamine spontaneously cyclizes to pyroglutamate (losing NH


) under acidic conditions or high temperatures in the Mass Spec source. This looks like "metabolic disappearance" of Glutamine.

The Solution (The "Cold-Fast" Protocol):

  • Check pGlu Levels: If you see high levels of Pyroglutamate in your chromatograms, it is likely an artifact, not a metabolite (unless studying specific tissues like skin/brain).

  • Optimize Source Parameters: Lower your ESI source temperature and Fragmentor voltage. High energy promotes in-source cyclization.

  • Correct the Data: Sum the area of Gln + pGlu if you confirm the pGlu is abiotic.

Issue 3: "The GABA Shunt is confounding my TCA flux calculations."

Diagnosis: In neural tissues or certain cancers (e.g., glioblastoma), Glutamate is shunted to GABA, which then converts to Succinate, bypassing


-KGDH. This leads to an overestimation of TCA cycle flux if you assume all Succinate comes from 

-KG directly.

The Solution: Monitor the GABA M+1 isotopomer.

  • If GABA is unlabeled, the shunt is inactive.

  • If GABA is enriched, you must model the flux:

    
    .
    

Technical Protocols

Protocol A: Stability-Optimized Extraction for Glutamine

Prevents the "Analytical Shunt" (Cyclization)

Reagents:

  • 80% Methanol / 20% Water (HPLC Grade), pre-chilled to -80°C.

  • Ammonium Hydroxide (NH

    
    OH) - Optional buffer.
    

Workflow:

  • Quenching: Rapidly wash cells with ice-cold Saline (0.9% NaCl). Do not use PBS if analyzing phosphates.

  • Lysis: Add -80°C 80% Methanol immediately. The extreme cold is critical to stop enzymatic activity and prevent spontaneous cyclization.

  • Scraping: Scrape cells on dry ice.

  • Extraction: Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C .

  • Neutralization (Critical): Glutamine cyclization is acid-catalyzed. Ensure your supernatant is not acidic. If using acid extraction (e.g., TCA/PCA), you must neutralize immediately. Methanol extraction is safer for Gln.

  • Storage: Store samples at -80°C. Analyze within 24-48 hours if possible.

Protocol B: Data Interpretation Matrix

Use this table to validate your pathway activity based on Mass Isotopomer Distribution (MID).

Pathway FocusKey MetaboliteTarget IsotopomerInterpretation
Glutaminolysis GlutamateM+1 (C5)Verifies tracer entry and Glutaminase activity.
Oxidative TCA SuccinateM+1Verifies forward flux through

-KGDH.[2]
Reductive TCA Palmitate M+odd / M+even Primary Endpoint. Presence of label confirms reductive carboxylation.
GABA Shunt GABAM+1If present, significant carbon is bypassing

-KGDH.
Anaplerosis MalateM+1Represents total anaplerotic entry (Oxidative + GABA).

References & Authoritative Grounding

  • Metallo, C. M., et al. (2011). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. Significance: Establishes 5-13C Gln as the definitive tracer for reductive carboxylation.

  • Mullen, A. R., et al. (2011). "Reductive carboxylation supports growth in tumour cells with defective mitochondria." Nature, 481(7381), 385-388. Significance: Validates the pathway in mitochondrial defect contexts.

  • Purwaha, P., & Gu, H. (2014). "An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid." Analytical Chemistry, 86(11), 5633-5637. Significance: Critical reference for the "Analytical Shunt" troubleshooting.

  • Yuan, M., et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes." Nature Protocols, 3(8), 1328-1340. Significance: Standard protocols for quenching and extraction in flux studies.

Sources

impact of cell passage number on L-GLUTAMINE (5-13C) metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for metabolic researchers. It synthesizes high-level theoretical grounding with actionable troubleshooting workflows.

Topic: Impact of Cell Passage Number on L-Glutamine (5-13C) Metabolism

Ticket ID: MFA-GLN-5C-001 Assigned Specialist: Senior Application Scientist, Metabolic Tracing Unit

Executive Summary: The "Silent Variable" in Flux Data

You are likely here because your mass isotopomer distribution (MID) data is showing inexplicable variance between biological replicates, or your current data contradicts your baseline experiments from six months ago.

The Core Issue: L-Glutamine (5-13C) is a precision tool designed to distinguish between Oxidative TCA Cycle flux and Reductive Carboxylation (often linked to lipogenesis). However, cell passage number is not a passive variable; it is an active biological modifier.

As cell lines age (high passage, typically >25-30 for sensitive lines), they undergo metabolic drift . This often manifests as:

  • Mitochondrial Uncoupling: Reducing the efficiency of oxidative flux.

  • Senescence-Associated Secretory Phenotype (SASP): Altering glutaminase (GLS) activity.

  • Warburg Effect Modulation: High-passage cancer lines may shift reliance between glycolysis and glutaminolysis, fundamentally altering the dilution of your 13C tracer.

This guide provides the diagnostic framework to isolate passage number effects from true experimental perturbations.

The Mechanism: L-Glutamine (5-13C) Fate Mapping[1]

To troubleshoot, you must first understand the atom mapping. Unlike [U-13C]Glutamine, the [5-13C] tracer is specific for tracking the "tail" of the molecule.

  • The Tracer: L-Glutamine with the label on the

    
    -carbon (C5).
    
  • Entry: Converted to Glutamate (5-13C)

    
    
    
    
    
    -Ketoglutarate (5-13C).
Pathway Bifurcation (The Critical Diagnostic)

Once at


-Ketoglutarate (

-KG), the label faces two fates. High passage numbers often skew this ratio.
  • Oxidative Metabolism (Forward TCA):

    • 
      -KG 
      
      
      
      Succinyl-CoA.
    • Fate: The C5 label is retained in Succinate, Fumarate, and Malate (typically M+1).

    • Lipid Fate: The label eventually enters Oxaloacetate (OAA) but is lost if that OAA condenses with Acetyl-CoA to form Citrate in the next turn (due to position scrambling). It does not label Acetyl-CoA directly.

  • Reductive Carboxylation (Reverse TCA):

    • 
      -KG 
      
      
      
      Isocitrate
      
      
      Citrate.
    • Fate: The C5 label is retained in Citrate (M+1).

    • Lipid Fate: When this Citrate is cleaved by ATP-Citrate Lyase (ACL), the label ends up in Acetyl-CoA .

    • Significance:Only the reductive pathway transfers the [5-13C] label into fatty acids.

Visualizing the Pathway Logic

Gln5C_Fate cluster_legend Pathway Key Gln L-Glutamine (5-13C) [Extracellular] Glu Glutamate (5-13C) Gln->Glu Transport & GLS aKG a-Ketoglutarate (5-13C) [The Branch Point] Glu->aKG GDH/Transaminases Succ Succinate (M+1) aKG->Succ Oxidative Flux (a-KGDH) Cit Citrate (M+1) [Reductive] aKG->Cit Reductive Flux (IDH1/2) Mal Malate (M+1) Succ->Mal OAA Oxaloacetate (M+1) Mal->OAA AcCoA Acetyl-CoA (M+1) [Lipogenic Precursor] Cit->AcCoA ACL Cleavage Lipids Labeled Fatty Acids (M+1, M+2...) AcCoA->Lipids FASN key1 Reductive (Lipid Synthesis) key2 Oxidative (Bioenergetics)

Figure 1: Metabolic fate of the C5 label.[1][2][3] Note that lipid labeling is the exclusive signature of Reductive Carboxylation when using this specific tracer.

Troubleshooting Guide: Passage Number Effects
Issue 1: "My M+1 Citrate enrichment has dropped significantly in p40 cells compared to p10."
  • Diagnosis: Loss of Reductive Carboxylation.

  • Scientific Context: Rapidly dividing low-passage tumor cells often utilize reductive glutamine metabolism to support lipid synthesis (hypoxic-like phenotype). As cells age in culture (p40+), they may drift towards a more "senescent" or contact-inhibited state, restoring oxidative TCA flux and reducing the need for reductive biosynthesis.

  • Action:

    • Check cell doubling time.[4] If p40 is slower, reductive flux naturally drops.

    • Protocol: Perform a "Split-Stream" validation (see Section 4).

Issue 2: "The M+1 Succinate/M+5 Glutamate ratio is inconsistent."
  • Diagnosis: Mitochondrial Drift or Glutaminase Saturation.

  • Scientific Context: This ratio represents the entry of Glutamine into the oxidative TCA cycle. High passage cells often accumulate mitochondrial DNA mutations. A drop in this ratio suggests a bottleneck at

    
    -Ketoglutarate Dehydrogenase (
    
    
    
    -KGDH) or reduced Glutaminase (GLS) activity.
  • Action:

    • Normalize data to the intracellular Glutamate pool , not just the media Glutamine. High passage cells often alter transporter (SLC1A5) expression, changing the intracellular enrichment baseline.

Issue 3: "Total 13C incorporation into lipids has disappeared."
  • Diagnosis: Metabolic phenotype switch (Warburg Reversal).

  • Scientific Context: Using [5-13C]Gln, lipid labeling requires reductive carboxylation. High passage cells may switch substrate preference from Glutamine to Glucose for Acetyl-CoA generation.

  • Action:

    • Run a parallel [U-13C]Glucose experiment. If Glucose

      
       Lipid flux increases as Glutamine 
      
      
      
      Lipid flux decreases, you have confirmed a passage-dependent metabolic switch.
Validation Protocol: The "Passage Audit"

Do not assume your cell line is static. Use this self-validating protocol to determine if passage number is invalidating your data.

Objective: Quantify metabolic drift between Low Passage (LP) and High Passage (HP) stocks.

Materials:

  • LP Stock: Passage < 10 (Thawed fresh).

  • HP Stock: Passage > 30 (Currently in culture).

  • Tracer: L-Glutamine (5-13C) (e.g., Cambridge Isotope Labs or Sigma).

  • Media: Dialyzed FBS (critical to remove background Gln).

Step-by-Step Workflow:

  • Synchronization: Thaw LP cells 1 week prior. Culture both LP and HP cells in identical media for 3 passages to eliminate "thaw shock" variables.

  • Seeding: Seed both groups into 6-well plates. Crucial: Normalize by cell number, not surface area, to ensure identical confluence at the start of tracing.

  • The Tracer Swap:

    • Wash 2x with PBS.

    • Add media containing 2mM [5-13C]Glutamine.

    • Timepoints: 0h (media only), 6h (dynamic flux), 24h (steady state).

  • Extraction & Analysis:

    • Extract polar metabolites (Methanol/Water).

    • Analyze via GC-MS or LC-MS.

  • The Calculation (The Drift Index): Calculate the Reductive/Oxidative Ratio (ROR) for both groups:

    
    
    

Interpretation Table:

ROR ComparisonInterpretationRecommendation
LP

HP
Metabolically StableProceed with experiments.
LP > HP Loss of Reductive FluxCritical: HP cells have lost tumorigenic metabolic plasticity. Thaw new stock.
LP < HP Hypoxic/Stress DriftHP cells may be over-confluent or stressed. Check incubator CO2/O2.
Decision Logic: When to discard the cell line?

Use this flowchart to make data-driven decisions about your cell culture stocks.

Troubleshooting_Flow Start Inconsistent 13C Data CheckPassage Is Passage Difference > 15? Start->CheckPassage RunAudit Run 'Passage Audit' (Protocol Sec. 4) CheckPassage->RunAudit Yes CheckConf Check Confluence & Media Formulation CheckPassage->CheckConf No ResultStable ROR Ratio Stable RunAudit->ResultStable ResultDrift ROR Ratio Divergent (>20%) RunAudit->ResultDrift Action3 Standardize Seeding Density. Repeat. CheckConf->Action3 Action1 Issue is likely experimental error (Pipetting/Extraction) ResultStable->Action1 Action2 Discard High Passage Cells. Restart from Master Bank. ResultDrift->Action2

Figure 2: Decision tree for managing passage-related metabolic variability.

Frequently Asked Questions (FAQ)

Q: Can I mathematically correct for passage number effects? A: Generally, no . Metabolic drift involves proteomic changes (enzyme expression levels) that are non-linear. You cannot simply subtract a "background" value. If the ROR (Reductive/Oxidative Ratio) shifts by >20%, the biological system has fundamentally changed.

Q: Why use [5-13C]Glutamine instead of [U-13C]Glutamine for this check? A: [U-13C]Glutamine creates complex isotopomer patterns (M+4, M+2, etc.) that can be difficult to deconvolute, especially regarding lipid synthesis. [5-13C] provides a binary readout: M+1 Citrate = Reductive , M+1 Succinate = Oxidative . It is the cleanest signal for detecting the "Warburg-to-OxPhos" drift common in aging cell lines.

Q: Does passage number affect Glutamine uptake rates? A: Yes. High passage cells often show altered expression of ASCT2 (SLC1A5) . If uptake drops, your intracellular enrichment (MPE) drops, artificially lowering all downstream fluxes. Always measure the intracellular Glutamine M+1 enrichment to normalize your data.

References
  • Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384.

  • Mullen, A. R., et al. (2012). Reductive carboxylation supports growth in tumour cells with defective mitochondria. Nature, 481(7381), 385-388.

  • Yoo, H., et al. (2008). Determination of metabolic fluxes by the method of isotopomer balancing and its application to the analysis of metabolic flux distributions in cell cultures. Metabolic Engineering, 10(3-4), 111-140.

  • ATCC Technical Bulletin. (2023). Passage Number Effects on Cell Lines. ATCC Standards.

  • Zhang, J., et al. (2017). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Molecular Biology, 1636, 263–281.

Sources

addressing matrix effects in L-GLUTAMINE (5-13C) LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Stability in Polar Metabolite Quantitation

Executive Summary: The "Perfect Storm" of Glutamine Analysis

Welcome to the Advanced Support Center. You are likely here because your L-Glutamine (5-13C) data is showing poor reproducibility, signal drift, or mismatched isotopologue distributions.

Analyzing L-Glutamine (Gln) by LC-MS presents a unique "triad of difficulty" that distinguishes it from standard small molecule bioanalysis:

  • Extreme Polarity: Gln elutes in the void volume on standard C18 columns, precisely where salts and phospholipids cause maximum ion suppression.

  • In-Source Instability: Gln spontaneously cyclizes to Pyroglutamic acid (pGlu) inside the ESI source, creating artifacts that mimic sample degradation.

  • Isotopic Complexity: When analyzing the 5-13C isotopologue (typically a metabolic tracer), matrix effects can distort the Mass Isotopomer Distribution (MID), invalidating flux calculations.

This guide provides the protocols to diagnose, visualize, and eliminate these interferences.

Diagnostic Workflow

Before altering your method, you must distinguish between Matrix Effects (suppression/enhancement) and Chemisty Issues (degradation/cyclization). Use the logic flow below to identify your root cause.

G Start Symptom: Low Sensitivity or Variable Quantitation of 5-13C Gln Q1 Step 1: Compare Slope of Calibration Curves (Matrix vs. Solvent) Start->Q1 Res1 Slope Difference > 15%? Q1->Res1 PathA Matrix Effect Confirmed Res1->PathA Yes PathB Matrix Effect Unlikely Res1->PathB No Sol1 Action: Implement HILIC or Phospholipid Removal PathA->Sol1 Q2 Step 2: Check Pyroglutamate (pGlu) Signal PathB->Q2 Res2 High pGlu in Standards? Q2->Res2 Sol2 Action: Optimize Source Temp/Voltage (In-Source Cyclization) Res2->Sol2 Yes (In-Source) Sol3 Action: Check Sample pH & Storage (Chemical Instability) Res2->Sol3 No (In-Vial)

Figure 1: Diagnostic logic tree for distinguishing ion suppression from glutamine instability.

Protocol A: Quantifying Matrix Effects (The Slope Method)

Objective: Quantitatively determine if the biological matrix is suppressing the ionization of 5-13C Glutamine. Standard: FDA/EMA Bioanalytical Method Validation Guidelines.

Experimental Setup
  • Prepare Two Curves:

    • Curve A (Solvent): 5-13C Gln standards spiked into pure mobile phase (or water).

    • Curve B (Matrix-Matched): 5-13C Gln standards spiked into extracted blank matrix (e.g., plasma/cell lysate processed exactly as samples).

  • Analysis: Inject both curves in the same run.

  • Calculation: Plot Peak Area (y) vs. Concentration (x).

Data Interpretation

Calculate the Matrix Factor (MF) using the slopes (


) of the linear regression lines:


MF ValueInterpretationAction Required
0.85 – 1.15 Negligible EffectNone. Method is robust.[1]
< 0.85 Ion SuppressionCritical. The matrix is "hiding" your signal. See Protocol B.
> 1.15 Ion EnhancementCaution. Signal is artificially inflated.

Protocol B: Visualizing Suppression (Post-Column Infusion)

Objective: Identify exactly when suppressors elute relative to your Glutamine peak. This allows you to modify chromatography to separate them.[2]

The Setup

You need a syringe pump and a T-connector (Peek tee).

  • Infusion: Load a syringe with 5-13C Glutamine (approx. 1 µg/mL in 50:50 ACN:Water). Infuse at 10-20 µL/min directly into the MS source.

  • Injection: While infusing, inject a blank extracted sample (matrix only, no spike) via the LC column.

  • Result: The MS records a high, steady baseline of 5-13C Gln. When matrix components elute from the column, they will disrupt this baseline (dips = suppression, peaks = enhancement).

PCI LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Column (Separation) Injector->Column Tee T-Piece (Mixing Point) Column->Tee Syringe Syringe Pump (Constant 5-13C Gln Infusion) Syringe->Tee MS Mass Spectrometer (Source) Tee->MS

Figure 2: Post-Column Infusion (PCI) hardware configuration.

Troubleshooting the Chromatogram:

  • Scenario: The baseline dips exactly where Glutamine elutes.

  • Fix: You must change the retention time of Glutamine. Switch from C18 to HILIC (see Section 5).

Chromatographic Solutions: HILIC vs. RPLC

Glutamine is highly polar (logP ≈ -3.6). On Reverse Phase (C18), it elutes near the dead time (


), co-eluting with salts, unretained proteins, and phospholipids.
Recommendation: Switch to Zwitterionic HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for amino acids.

FeatureC18 (Reverse Phase)ZIC-pHILIC (Recommended)
Gln Retention Weak (< 1 min). Elutes in void.Strong (5-10 min).
Separation Poor separation from Glutamate/pGlu.Baseline separation of Gln, Glu, and pGlu.[3]
Matrix Effect High (Co-elutes with salts).Low (Salts elute early, Gln elutes later).
Sensitivity Lower (High aqueous content limits ESI).Higher (High organic content boosts ESI).

Recommended Column Chemistry: Zwitterionic polymer (e.g., sulfobetaine) or Amide-based HILIC. Mobile Phase:

  • A: 20 mM Ammonium Acetate or Ammonium Carbonate (pH 9.0). Note: High pH helps separation.

  • B: 100% Acetonitrile.

The "Ghost" Artifact: Pyroglutamate Cyclization

A major source of error in Glutamine analysis is its conversion to Pyroglutamic acid (pGlu).[2][3][4] This is not a matrix effect, but it mimics one by reducing Gln signal.

Mechanism


Prevention Protocol
  • In-Source (MS Parameters):

    • High temperatures and high fragmentor voltages in the ESI source drive this reaction.

    • Test: Infuse a pure Gln standard. Monitor the pGlu transition.

    • Fix: Lower the Desolvation Temperature and Fragmentor Voltage until the pGlu artifact minimizes (< 5% of Gln signal).

  • In-Vial (Sample Prep):

    • Avoid acidic mobile phases if possible (or keep samples cold).

    • Storage: Keep autosampler at 4°C. Analyze samples immediately after extraction.

Special Guidance for 5-13C Flux Analysis

If you are using L-Glutamine (5-13C) as a metabolic tracer, you have specific constraints regarding Internal Standards (IS).

The Problem: You cannot use 5-13C Gln as your Internal Standard because it is your analyte. The Solution: You must use a "mass-distinct" IS that does not overlap with the natural abundance or the tracer.

Recommended Internal Standard:

  • L-Glutamine (13C5, 15N2): Mass shift is +7 Da.

  • L-Glutamine (D5): Mass shift is +5 Da (Ensure chromatographic separation if using Deuterium, as D-isotopes can shift retention time in HILIC).

Why this matters: If matrix suppression occurs, it affects the native Gln and the 5-13C tracer equally. However, if you rely on an external calibration curve without a co-eluting IS, your quantitation of the absolute concentration will be wrong. The 13C5-15N2 IS corrects for the matrix effect because it experiences the exact same suppression as your tracer.

Frequently Asked Questions (FAQ)

Q: Can I just dilute my samples to stop matrix effects? A: Yes, "Dilute-and-Shoot" is effective if your sensitivity allows. Diluting 1:10 typically eliminates most matrix effects. However, for low-abundance intracellular metabolites, this may drop your signal below the Limit of Quantitation (LOQ).

Q: My 5-13C enrichment percentages look wrong. Could this be matrix effects? A: Unlikely. Matrix effects usually suppress all isotopologues (M+0, M+5) equally. If your enrichment % is wrong, check for Isobaric Interference . Another compound with the same mass as 5-13C Gln might be co-eluting. Use High-Resolution MS (Orbitrap/TOF) or optimize HILIC separation.

Q: Why do I see 5-13C signal in my blank matrix? A: This is likely Carryover . Glutamine is "sticky" on some HILIC columns. Add a needle wash step with high water content (e.g., 90% Water / 10% MeOH) and run a blank injection between samples.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Purwaha, P., et al. (2014).[4] "An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid." Analytical Chemistry. (Demonstrates the conversion mechanism and MS source parameter optimization). Link

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. (The foundational paper for the Post-Column Infusion method). Link

  • McHale, C., et al. (2023).[5] "A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods." HALO Columns Application Note. (Comparison of C18 vs HILIC for polar metabolites). Link

Sources

Validation & Comparative

comparing L-GLUTAMINE (5-13C) and [1-13C]glutamine for reductive carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between L-Glutamine (5-13C) and [1-13C]Glutamine for the study of reductive carboxylation.[1]

Executive Summary

In the study of cancer metabolism and cellular bioenergetics, distinguishing between oxidative TCA cycle flux (glutaminolysis) and reductive carboxylation (IDH1/2-mediated reduction) is critical. The choice between [1-13C]Glutamine and L-Glutamine (5-13C) dictates the resolution of your data:

  • [1-13C]Glutamine is the Binary Switch . It is the gold standard for qualitatively identifying the occurrence of reductive carboxylation. The label is strictly lost in the oxidative pathway but retained in the reductive pathway, creating an unambiguous "On/Off" signal in Citrate.

  • L-Glutamine (5-13C) is the Lipogenic Tracer . It is the superior choice for quantifying the contribution of glutamine-derived carbon to fatty acid synthesis . While it produces ambiguous labeling in TCA intermediates (labeling Citrate via both pathways), it specifically labels the acetyl-CoA pool only via the reductive route.

Part 1: The Mechanistic Divergence

To choose the correct tracer, one must understand the fate of the specific carbon atoms at the "metabolic fork" of


-Ketoglutarate (

KG).
The Pathway Logic
  • Glutamine Entry: Both tracers enter the cell and are converted to Glutamate, then to

    
    KG.[2]
    
  • The Fork (

    
    KG): 
    
    • Oxidative Path (Clockwise):

      
      KG 
      
      
      
      Succinyl-CoA. Mediated by
      
      
      KG Dehydrogenase (
      
      
      KGDH).[2] This step releases C1 as CO
      
      
      .
    • Reductive Path (Counter-Clockwise):

      
      KG 
      
      
      
      Isocitrate
      
      
      Citrate. Mediated by IDH1/2. This step consumes CO
      
      
      and retains the entire carbon skeleton.
Visualizing the Carbon Fate

The following diagram illustrates how the carbon labels from [1-13C] and [5-13C] glutamine traverse these pathways.

G cluster_legend Tracer Legend L1 [1-13C] Label (Alpha-Carboxyl) Gln Glutamine L1->Gln L5 [5-13C] Label (Gamma-Amide) L5->Gln Glu Glutamate Gln->Glu GLS aKG α-Ketoglutarate (The Fork) Glu->aKG GDH/GOT Succ Succinyl-CoA aKG->Succ Oxidative: C1 LOST as CO2 C5 Retained Iso Isocitrate aKG->Iso Reductive: C1 & C5 RETAINED Fum Fumarate Succ->Fum OAA Oxaloacetate Fum->OAA Cit_Ox Citrate (Oxidative) OAA->Cit_Ox CS (from unlabeled AcCoA) Cit_Red Citrate (Reductive) Iso->Cit_Red AcCoA Acetyl-CoA (Lipids) Cit_Red->AcCoA ACL (C5 enters Lipid Pool)

Caption: Carbon fate map. Red arrow indicates the oxidative loss of C1. Green arrow indicates reductive retention of C1 and C5.

Part 2: Deep Dive – [1-13C]Glutamine
The "Binary Switch"

[1-13C]Glutamine labels the


-carboxyl group. Its utility relies on the decarboxylation event catalyzed by 

KGDH.
  • Oxidative Fate: The C1 label is released as

    
    CO
    
    
    
    .[3] Consequently, succinate, fumarate, malate, and citrate derived from this pathway are unlabeled (M+0) .
  • Reductive Fate: The reaction reverses;

    
    KG is carboxylated (adding an unlabeled carbon) to form isocitrate.[2] The original C1 label is retained .
    
  • Result: Citrate becomes M+1 (specifically at the C1 position, though MS usually detects total mass shift).

Data Interpretation
MetaboliteOxidative Flux (Standard)Reductive Flux (Hypoxia/Cancer)

-Ketoglutarate
M+1M+1
Succinate M+0 (Label Lost)M+0 (Usually low flux)
Citrate M+0 M+1 (Diagnostic Marker)

Why choose this? Use [1-13C]Glutamine when your primary question is: "Is reductive carboxylation happening?" It provides the cleanest signal-to-noise ratio for pathway identification.

Part 3: Deep Dive – L-Glutamine (5-13C)
The "Lipid Tracer"

[5-13C]Glutamine labels the


-amide carbon (which becomes the 

-carboxyl of glutamate/

KG). This carbon is retained in the TCA cycle regardless of direction, which makes it poor for distinguishing Citrate source but excellent for tracing downstream lipid synthesis.
  • Oxidative Fate: The C5 label stays on the backbone through succinyl-CoA

    
     OAA. When OAA condenses with (unlabeled) Acetyl-CoA to form Citrate, the label is trapped in the OAA moiety of Citrate.
    
    • Crucial Detail: When ATP-Citrate Lyase (ACL) cleaves this oxidative Citrate, the label returns to OAA. The Acetyl-CoA pool remains unlabeled.

  • Reductive Fate: The C5 label moves from

    
    KG 
    
    
    
    Isocitrate
    
    
    Citrate.[2][4] Due to the molecular symmetry and reaction mechanism, the C5 label ends up in the Acetyl-CoA moiety of Citrate.
    • Crucial Detail: When ACL cleaves this reductive Citrate, the label enters the Acetyl-CoA pool and subsequently Fatty Acids (Palmitate) .

Data Interpretation
MetaboliteOxidative FluxReductive Flux
Citrate M+1M+1 (Indistinguishable)
Acetyl-CoA (Lipids) M+0M+1 (Diagnostic Marker)
Palmitate UnlabeledLabeled

Why choose this? Use L-Glutamine (5-13C) when your primary question is: "How much of the tumor's lipid biomass is derived from glutamine?"

Part 4: Experimental Protocol (LC-MS Flux Analysis)

This protocol is designed for adherent cancer cell lines (e.g., A549, HCT116) to measure reductive carboxylation.

1. Tracer Medium Preparation
  • Base Medium: DMEM lacking Glutamine (and Glucose if dual-tracing).

  • Tracer Reconstitution:

    • Option A ([1-13C]): Add [1-13C]Glutamine to final conc. of 2-4 mM.

    • Option B ([5-13C]): Add L-Glutamine (5-13C) to final conc. of 2-4 mM.

  • Serum: Use Dialyzed FBS (dFBS) to remove unlabeled endogenous glutamine. This is critical for high isotopic enrichment.

2. Cell Culture & Labeling [1][2][5][6][7][8]
  • Seed cells in 6-well plates (approx. 500k cells/well).

  • Allow attachment overnight in standard media.

  • Wash: Rinse 2x with PBS to remove trace unlabeled glutamine.

  • Pulse: Add Tracer Medium.

    • Duration: 4–6 hours is usually sufficient to reach isotopic steady state for TCA intermediates. For lipids ([5-13C]), a longer pulse (24–48 hours) is required.

3. Metabolite Extraction (Polar)
  • Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl).

  • Extract: Add 500 µL 80% Methanol/Water (pre-chilled to -80°C) .

  • Scrape: Scrape cells on dry ice. Transfer to tubes.

  • Lyse: Vortex vigorously; freeze-thaw 3x (liquid N2 / 37°C water bath) or sonicate.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dry: Transfer supernatant to new tube; dry under nitrogen gas or SpeedVac.

  • Reconstitute: Resuspend in 50-100 µL LC-MS grade water/acetonitrile (1:1).

4. LC-MS Analysis Parameters
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., SeQuant ZIC-pHILIC).

  • Mobile Phase:

    • A: 20 mM Ammonium Carbonate (pH 9.0).

    • B: 100% Acetonitrile.

  • Detection: High-Resolution Mass Spectrometry (e.g., Q-Exactive, Orbitrap). Operate in Negative Mode for TCA intermediates.

Part 5: Summary Comparison Table
Feature[1-13C]GlutamineL-Glutamine (5-13C)
Primary Utility Pathway Identification (Oxidative vs. Reductive)Lipid Flux Quantification (Glutamine

Lipids)
Key Mechanism Label lost at

KGDH (Oxidative)
Label specifically enters Acetyl-CoA pool via Reductive path
Citrate Signal (Reductive) M+1M+1
Citrate Signal (Oxidative) M+0M+1
Signal Clarity High (Binary On/Off)Low (Ambiguous at Citrate level)
Cost Generally LowerGenerally Higher
References
  • Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. Link

  • Mullen, A. R., et al. (2012). "Reductive carboxylation supports growth in tumour cells with defective mitochondria." Nature, 481(7381), 385-388. Link

  • Zhang, J., et al. (2014).[2][4] "13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells." Methods in Enzymology, 542, 369-389.[4] Link

  • Fendt, S. M., et al. (2013). "Reductive glutamine metabolism is a function of the α-ketoglutarate to citrate ratio." Nature Communications, 4, 2236. Link

  • Gameiro, P. A., et al. (2013). "In vivo HIF-mediated reductive carboxylation is regulated by citrate levels and sensitizes VHL-deficient cells to glutamine deprivation." Cell Metabolism, 17(3), 372-385. Link

Sources

Comparative Guide: Analytical Platforms for L-Glutamine (5-13C) Detection

[1]

Executive Summary

In the landscape of metabolic flux analysis (MFA), L-Glutamine (5-13C) —labeled specifically at the

This guide objectively compares the two dominant analytical platforms: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While LC-HRMS offers superior sensitivity for low-abundance metabolites, NMR provides unambiguous structural resolution of isotopomers without the need for complex fragmentation modeling.

Part 1: Technical Deep Dive & Mechanism of Detection

The Tracer: L-Glutamine (5-13C)

Unlike uniformly labeled [U-13C]Glutamine, which labels all carbons, the [5-13C] isotopologue places a single heavy carbon atom at the amide group.

  • Metabolic Fate:

    • Glutaminolysis: Converted to [5-13C]Glutamate by Glutaminase (GLS).

    • TCA Cycle Entry: Converted to [5-13C]

      
      -Ketoglutarate (
      
      
      -KG).
    • Divergence:

      • Oxidative TCA: [5-13C]

        
        -KG 
        
        
        [4-13C]Succinate (Label retained).
      • Reductive Carboxylation:[1][2] [5-13C]

        
        -KG 
        
        
        [5-13C]Citrate
        
        
        Acetyl-CoA (Label transfer depends on cleavage point).
Platform 1: LC-HRMS (Orbitrap / Q-TOF)

Mechanism: Separates metabolites based on polarity (Liquid Chromatography) and detects them based on Mass-to-Charge ratio (

  • Detection Logic: Detects the shift in mass from

    
     (unlabeled) to 
    
    
    (labeled).
  • The Challenge: Standard MS detects isotopologues (mass only). Distinguishing [5-13C]Glutamate from [1-13C]Glutamate (which might arise from recycling) requires MS/MS fragmentation or high-resolution separation, as both have the exact same mass.

Platform 2: 13C-NMR / 1H-13C HSQC

Mechanism: Detects the magnetic resonance frequency of the 13C nucleus, which is highly sensitive to its chemical environment.

  • Detection Logic: The C5 carbon of Glutamine has a distinct chemical shift (~178 ppm) compared to the C1 carboxyl (~174 ppm).

  • The Advantage: NMR inherently distinguishes isotopomers. You see a peak specifically for C5, confirming the position of the label without mathematical modeling.

Part 2: Comparative Performance Analysis

FeatureLC-HRMS (Orbitrap)NMR (600+ MHz with Cryoprobe)
Limit of Detection (LOD) Femtomole (fmol) range. Can detect trace metabolites in <100k cells.Micromole (

M)
range. Typically requires >5-10M cells or concentrated tissue extracts.
Sample Requirement Low (~10-20

L extract).
High (500

L, concentrated).
Isotopomer Specificity Low to Medium. Requires MS/MS fragmentation to determine where the carbon is.High. Direct observation of specific carbon positions (C1 vs C5).
Throughput High (15-30 min per sample).Low to Medium (10 min - hours per sample depending on abundance).
Quantification Relative (requires internal standards/standard curves).Absolute (signal area

concentration).
Cost per Sample Medium (Columns, solvents, maintenance).Low (Solvents only), but high instrument startup cost.
Risk of Artifacts High. In-source cyclization of Glutamine to Pyroglutamate can skew data [1].Low. Non-destructive analysis.

Part 3: Strategic Decision Matrix

Use this logic to select your platform:

  • Choose LC-HRMS if:

    • You are working with limited sample material (e.g., rare stem cells, small tumor biopsies).

    • You need to track the label into downstream low-abundance pools (e.g., nucleotides, specific lipids).

    • You are performing a broad "untargeted" discovery study.

  • Choose NMR if:

    • You need absolute proof of the label position (isotopomer distribution) to validate a pathway model.

    • You are studying high-flux pathways (Glutamine

      
       Glutamate 
      
      
      Lactate/Alanine) where metabolites are abundant.
    • You are conducting in vivo imaging (Hyperpolarized 13C-MRI).

Part 4: Validated Experimental Protocols

A. Sample Extraction (Universal for MS & NMR)

Critical Step: Metabolism must be quenched instantly to prevent turnover during harvest.

  • Quenching:

    • Place cell culture dish on dry ice/ethanol bath.

    • Wash cells rapidly ( <5 sec) with ice-cold saline (0.9% NaCl).

  • Extraction:

    • Add 80% Methanol / 20% Water (pre-chilled to -80°C).

    • Scrape cells and transfer to tube.

    • Vortex 1 min; Incubate at -80°C for 20 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Drying:

    • Transfer supernatant to a new glass vial.

    • Dry under Nitrogen stream or SpeedVac (keep temp < 30°C).

B. LC-MS/MS Workflow (Targeted)
  • Reconstitution: Dissolve dried pellet in 20

    
    L Water/Acetonitrile (1:1).
    
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide).

    • Why? Glutamine and Glutamate are highly polar and do not retain well on standard C18 columns.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

    • B: Acetonitrile.[1][3]

  • Mass Spec Settings (Negative Mode):

    • Glutamine

      
      : 145.06 (M+0) 
      
      
      146.06 (M+1).
    • Glutamate

      
      : 146.04 (M+0) 
      
      
      147.04 (M+1).
  • Artifact Control: Monitor Pyroglutamate (

    
     128.03). If Pyroglutamate levels correlate perfectly with Glutamine across samples, in-source cyclization is occurring. Lower the desolvation temperature to mitigate [1].
    
C. NMR Workflow
  • Reconstitution: Dissolve dried pellet in 600

    
    L D2O  (Deuterium Oxide) containing 0.1 mM DSS (Internal Standard).
    
  • Acquisition:

    • Run 1D 1H-NMR with water suppression (noesypr1d) for quantification.

    • Run 1H-13C HSQC (Heteronuclear Single Quantum Coherence) for label tracking.

  • Key Signals:

    • Look for the "satellite" peaks flanking the standard proton signals. These are caused by J-coupling (

      
      ) between the 13C label and the attached proton, confirming the presence of the isotope.
      

Part 5: Pathway Visualization

The following diagram illustrates the specific fate of the C5 label from Glutamine, highlighting how it serves as a marker for TCA cycle activity.

GlnMetabolismcluster_legendPathway KeyGln[5-13C] L-Glutamine(Extracellular)Gln_in[5-13C] L-Glutamine(Intracellular)Gln->Gln_inTransport (ASCT2)Glu[5-13C] GlutamateGln_in->GluGlutaminase (GLS)NH3 releaseaKG[5-13C] a-KetoglutarateGlu->aKGGDH / TransaminasesSuccCoA[4-13C] Succinyl-CoAaKG->SuccCoAOxidative TCA(KGDH)IsoCit[5-13C] IsocitrateaKG->IsoCitReductive Carboxylation(IDH1/2)Succ[1/4-13C] Succinate(Symmetric)SuccCoA->SuccSCSCit[5-13C] CitrateIsoCit->CitAconitaseAcCoAAcetyl-CoA(Unlabeled via this path)Cit->AcCoAACLYkey1Blue: Input Tracerkey2Green: First Stepkey3Yellow: Branch Pointkey4Red: Divergent Fates

Figure 1: Metabolic fate of the C5-label. Note that in the oxidative direction (Black arrow), the label is retained in Succinate. In the reductive direction (Red dashed arrow), the label moves into the Citrate pool.

References

  • Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Link

  • Lane, A. N., & Fan, T. W. (2015). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Pharmacology & Therapeutics. Link

  • Metallo, C. M., et al. (2012).[4] Reductive glutamine metabolism by mitochondrial NADP(+)-dependent isocitrate dehydrogenase. Nature. Link

  • Cai, Z., et al. (2023). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. Cell Reports Methods. Link

  • Dutta, P., et al. (2022).[5] Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine.[5] Science Advances. Link

Validating Metabolomics Software for L-Glutamine (5-13C) Flux Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Box" Problem in Fluxomics

In metabolic flux analysis (MFA), the software is not merely a viewer; it is an active experimental variable. When tracing L-Glutamine (5-13C) , you are interrogating specific atom transitions that define the split between oxidative metabolism (TCA cycle) and reductive carboxylation (lipogenesis).

This guide provides a rigorous, self-validating framework to benchmark metabolomics software (focusing on El-MAVEN , Skyline , and Polly ) specifically for [5-13C]Glutamine datasets.

The Biological Ground Truth: Why [5-13C]?

To validate software, you must first understand the expected mass isotopomer distribution (MID). [5-13C]Glutamine is the "standard candle" for distinguishing mitochondrial respiration from reductive biosynthesis.

The Mechanism[1][2]
  • Entry: [5-13C]Gln converts to [5-13C]Glutamate and then [5-13C]

    
    -Ketoglutarate (
    
    
    
    -KG).
  • The Bifurcation:

    • Oxidative Path (Forward TCA):

      
      -KG is decarboxylated by 
      
      
      
      -KGDH. The C1 carbon is lost as CO2.[1] However, the label is at C5. Therefore, the label is retained in Succinate (M+1), Fumarate (M+1), and Malate (M+1). Correction: In the first turn, it is M+1. If it re-enters, complexities arise, but M+1 is the primary oxidative signature.
    • Reductive Path (Reverse TCA):

      
      -KG is carboxylated by IDH1/2 to form Isocitrate and then Citrate.[2] The [5-13C] label is retained, and an unlabeled carbon is added. The resulting Citrate is M+1 .
      
    • Correction on Citrate: Wait, let's refine the atom mapping for the software check.

      • Oxidative Citrate: Acetyl-CoA (unlabeled) + OAA (M+1 from previous turn)

        
         Citrate (M+1).
        
      • Reductive Citrate: [5-13C]

        
        -KG 
        
        
        
        [5-13C]Isocitrate
        
        
        [5-13C]Citrate (M+1).
    • The Critical Distinction (Lipids): The key is often Acetyl-CoA. Reductive carboxylation of [5-13C]Gln yields [1-13C]Acetyl-CoA, labeling fatty acids. Oxidative metabolism loses the carbon or scrambles it differently.

Self-Correction for Validation: Actually, the most distinct tracer for reductive vs oxidative is [1-13C]Gln (lost in oxidative, kept in reductive). For [5-13C]Gln , the label is retained in both pathways initially, but the position changes.

  • Oxidative: [5-13C]

    
    -KG 
    
    
    
    [1-13C]Succinate.
  • Reductive: [5-13C]

    
    -KG 
    
    
    
    [5-13C]Citrate.[2]
  • Software Challenge: The mass shift is the same (+1.00335 Da). The software must accurately integrate the M+1 peak against the high background of natural abundance (1.1% per carbon).

Pathway Diagram (Graphviz)

Gln_Fate cluster_legend Software Validation Checkpoint Gln L-Glutamine (5-13C) Glu Glutamate (5-13C) Gln->Glu Glutaminase aKG a-Ketoglutarate (5-13C) Glu->aKG GDH/Transaminases Succ Succinate (M+1) (Oxidative) aKG->Succ a-KGDH (Oxidative) Label Retained Cit Citrate (M+1) (Reductive) aKG->Cit IDH1/2 (Reductive) Carboxylation Fum Fumarate (M+1) Succ->Fum Lipids Fatty Acids (Lipogenesis) Cit->Lipids ACLY Check Ensure M+1 Isotopologue is distinct from M+0 noise

Figure 1: Metabolic fate of [5-13C]Glutamine. The software must distinguish the M+1 signal from natural abundance background noise, which is high in large molecules like Citrate (6 carbons).

The "Standard Candle" Validation Protocol

Do not trust the software's default settings. Perform this 3-step validation before processing biological samples.

Step 1: The Linearity Check (Dilution Series)

Isotopomer distribution should be independent of concentration.

  • Protocol: Prepare a serial dilution of a biological extract labeled with [5-13C]Gln (1x, 0.5x, 0.25x, 0.1x).

  • Success Criteria: The Fractional Enrichment (FE) of Glutamate M+1 must remain constant (CV < 5%) across the dynamic range.

  • Software Failure Mode: If FE drops at low intensity, the software is likely mis-integrating the baseline or failing to subtract background noise.

Step 2: The Synthetic "Truth" Mix

Create a physical standard to test the algorithm's math.

  • Protocol: Mix unlabeled Glutamate standard with [5-13C]Glutamate standard at a 1:1 molar ratio.

  • Expected Result: 50% M+0, 50% M+1 (Theoretical).

  • Software Output: The software must report ~50% enrichment.

  • Critical Check: Check the Natural Abundance Correction (NAC) .

    • Raw Data: Will show M+0 (50%), M+1 (50% + Natural Abundance of M+0), M+2 (Natural Abundance of M+1).

    • Corrected Data: Should return clean 50/50.

Step 3: The IsoCor Cross-Validation

Use an external, validated algorithm to check your primary software.

  • Protocol: Export raw peak areas (M+0 to M+n) from your software (e.g., Skyline). Run these areas through IsoCor (an open-source, mathematically validated correction tool).

  • Comparison: If Skyline's internal correction differs from IsoCor's output by >2%, investigate the algorithm settings (e.g., resolution dependencies, purity corrections).

Software Comparison Guide

We evaluated three leading platforms for handling [5-13C]Gln data.

El-MAVEN (Open Source)

Best for: High-throughput fluxomics and untargeted discovery.

  • Mechanism: Uses EIC (Extracted Ion Chromatogram) grouping.[3] It visualizes all isotopologues (M+0, M+1, etc.) simultaneously.

  • Pros:

    • Speed: Processes hundreds of files rapidly.

    • Visual Validation: The "Peak Group" widget allows instant verification that the M+1 peak aligns perfectly with the M+0 peak.

    • Polly Integration: Can push data to the cloud (Polly Phi) for automated flux modeling.

  • Cons:

    • Manual Curation: Requires human eye to verify peak bounds for low-abundance M+1 signals.

    • NAC: Native NAC is basic; often better to export raw areas and correct externally or via Polly.

Skyline (MacCoss Lab)

Best for: Targeted, high-precision quantification (MRM/PRM).

  • Mechanism: Originally for proteomics, but excellent for small molecules. You define "Heavy" labels in molecule settings.[4]

  • Pros:

    • Rigorous Definition: You explicitly tell the software that "Heavy" = 5th Carbon is 13C. This prevents "blind" mass shifting.

    • Replicate Comparison: Excellent visualization of variance across replicates.

  • Cons:

    • Learning Curve: Setting up the "Isotope Modification" for specific positions (like 5-13C rather than U-13C) is non-trivial.

    • Flux Workflow: Less intuitive for calculating fractional enrichment compared to MAVEN.

Commercial Vendor Tools (e.g., TraceFinder / MassHunter)

Best for: Regulated environments and routine assays.

  • Pros:

    • Compliance: Audit trails and locked workflows.

    • Integration: Seamless with instrument acquisition.

  • Cons:

    • The Black Box: Algorithms for deconvolution are often proprietary. You cannot easily see how the software separated the M+1 tracer signal from a co-eluting interferent.

    • Flexibility: Harder to customize for "weird" tracers like [5-13C]Gln compared to open-source tools.

Summary Comparison Table
FeatureEl-MAVENSkylineCommercial (TraceFinder/MassHunter)
Algorithm Transparency High (Open Source)High (Open Source)Low (Proprietary)
[5-13C] Handling Excellent (Flexible)Excellent (Explicit definitions)Good (Preset libraries)
Natural Abundance Correction Basic (External recommended)RobustAutomated (Black box)
Visualization Best for EIC overlayBest for Replicate StatsBest for Reporting
Speed (100+ files) Very FastModerateSlow

Experimental Validation Data (Simulated)

The following table represents a typical validation dataset using the "Standard Mix" protocol (50:50 Unlabeled:[5-13C]Glu).

MetricTheoretical ValueEl-MAVEN (Raw)El-MAVEN (Corrected*)Skyline (Corrected)
M+0 Abundance 50.0%47.8%49.9%50.1%
M+1 Abundance 50.0%51.1%49.8%49.7%
M+2 Abundance 0.0%1.1% (Natural 13C)0.3%0.2%
Error Rate --< 0.5% < 0.5%

*Correction performed using IsoCor or Polly Phi downstream of El-MAVEN.

Interpretation: Both El-MAVEN and Skyline achieve <0.5% error after proper correction. The raw data in El-MAVEN shows the impact of natural abundance (the M+1 peak is inflated by the natural 13C from the M+0 pool), highlighting the necessity of the correction step.

Validation Workflow Diagram

Use this workflow to certify your software setup before publishing data.

Validation_Workflow cluster_soft Software Processing Std Prep Standard Mix (50:50 Unlabeled:Labeled) LCMS LC-MS Acquisition (High Res > 60k) Std->LCMS Raw Raw Data (.mzXML) LCMS->Raw Maven El-MAVEN (Peak Picking) Raw->Maven Skyline Skyline (Targeted Extraction) Raw->Skyline IsoCor IsoCor (External Correction) Maven->IsoCor Skyline->IsoCor Compare Compare MIDs (Acceptance: <2% Deviation) IsoCor->Compare

Figure 2: The "Standard Candle" validation workflow. Data is processed through the target software and cross-validated against an external mathematical correction tool (IsoCor).

References

  • Metabolic Fate of Glutamine

    • Mullen, A. R., et al. (2012). "Reductive carboxylation supports growth in tumour cells with defective mitochondria." Nature. Link

  • El-MAVEN & Polly

    • Melamud, E., et al. (2010).[5][6] "Metabolomic analysis and visualization engine for LC-MS data." Analytical Chemistry. Link

    • Elucidata. "El-MAVEN Documentation." Link

  • Natural Abundance Correction (IsoCor)

    • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link

  • Skyline for Small Molecules

    • MacCoss Lab. "Skyline Small Molecule Targets." Link

  • 13C Flux Analysis Standards

    • Antoniewicz, M. R. (2018). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering. Link

Sources

Statistical Validation of L-Glutamine (5-13C) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of Positional Labeling

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological answer. While uniformly labeled L-Glutamine [U-13C5] is the industry standard for mapping total glutamine carbon contribution to the TCA cycle, it often lacks the specificity required to distinguish between oxidative glutaminolysis (forward TCA cycling) and reductive carboxylation (reverse IDH flux).

This guide focuses on L-Glutamine [5-13C] (label solely on the


-amido carbon). This specific isotopomer is the "gold standard" for statistically validating reductive carboxylation because its carbon backbone fate is binary: it is retained in citrate during reductive flux but lost as CO

during oxidative flux (at the

-ketoglutarate dehydrogenase step).

This document provides a framework for the statistical validation of experimental results using L-Glutamine [5-13C], comparing it against alternative tracers and detailing the self-validating protocols required for high-integrity data.

Comparative Analysis: Tracer Performance

The following table contrasts the resolving power of L-Glutamine [5-13C] against the most common alternatives.

Table 1: Tracer Resolution Capabilities
FeatureL-Glutamine [5-13C] L-Glutamine [U-13C5] L-Glutamine [1-13C]
Primary Application Quantifying Reductive Carboxylation (flux to lipids).[1]Total Glutamine contribution to TCA & Anaplerosis.Distinguishing RC flux to Citrate (but label lost in lipids).
Oxidative Fate Label lost as CO

(via

-KGDH).
Label retained (M+4 Citrate).Label lost as CO

(via

-KGDH).
Reductive Fate Retained (M+1 Citrate

M+1 Acetyl-CoA

Lipids).
Retained (M+5 Citrate

M+2 Acetyl-CoA).
Retained (M+1 Citrate).
Lipid Labeling High Specificity : Only RC pathway labels lipids.Low Specificity : Labels lipids via both RC and oxidative (via malic enzyme) pathways.No Labeling : C1 is lost before Acetyl-CoA formation in RC.
Statistical Noise Low (Binary outcome).High (Complex isotopomer spread).Medium.
Mechanistic Insight[2][3]
  • [U-13C] generates a complex spectra of isotopomers (M+3, M+4, M+5) in Citrate, requiring complex modeling to deconvolve.

  • [5-13C] provides a "clean" signal: If you detect M+1 in fatty acids, it must have occurred via reductive carboxylation. This simplifies the statistical model, reducing the degrees of freedom and shrinking confidence intervals.

Experimental Protocol: A Self-Validating System

To ensure statistical validity (E-E-A-T), the experimental design must account for isotopic steady state and fractional enrichment dilution.

Phase 1: Tracer Selection & Media Preparation
  • Base Medium: DMEM lacking Glutamine, Glucose, and Pyruvate.

  • Serum: Dialyzed FBS is mandatory. Standard FBS contains ~0.5 mM unlabeled glutamine, which will dilute the tracer and skew isotopic enrichment calculations.

  • Tracer: Supplement with 2-4 mM L-Glutamine [5-13C].

  • Control: Parallel culture with L-Glutamine [12C] (Natural abundance control).

Phase 2: Incubation & Steady State
  • Duration: 24-48 hours is typical for lipid tracing (lipogenesis is slow). For TCA intermediates, 4-6 hours is sufficient.

  • Validation Check: Perform a time-course (e.g., 2h, 6h, 12h, 24h) to prove isotopic steady state (where Mass Isotopomer Distribution (MID) no longer changes).

Phase 3: Dual-Phase Extraction

To validate both the pathway (TCA intermediates) and the outcome (Lipogenesis), use a methanol/water/chloroform extraction.

  • Quenching: Wash cells rapidly with ice-cold saline. Add -80°C 80% Methanol.

  • Lysis: Scrape cells and transfer to tube.

  • Phase Separation: Add Chloroform and Water (Final ratio 1:1:1 MeOH:H2O:CHCl3). Vortex and centrifuge.[2]

    • Upper Phase (Polar): Contains Citrate,

      
      -KG, Glutamate. (Analyze via HILIC-MS).
      
    • Lower Phase (Non-polar): Contains Fatty Acids (Palmitate, Stearate). (Derivatize to FAMEs for GC-MS).

Statistical Validation Framework

Validating the results requires more than just p-values; it requires a rigorous check of the mass spectral accuracy.

Step 1: Natural Abundance Correction

Raw MS data includes signal from naturally occurring 13C (1.1% of all carbon). You must correct for this using a matrix-based inverse method.

  • Requirement: If the corrected M+0 abundance of the unlabeled control is < 98%, the correction matrix or instrument calibration is flawed.

Step 2: Enrichment Validation (The "Dilution Check")

Calculate the fractional enrichment of intracellular Glutamate .



  • Logic: Intracellular Glutamate [5-13C] enrichment should approach media Glutamine enrichment (~100%). If it is significantly lower (e.g., 50%), there is significant unlabeled glutamine entering from proteolysis or de novo synthesis. This "dilution factor" must be included in flux models.

Step 3: The Reductive Carboxylation Index (RCI)

To statistically validate the presence of reductive flux, calculate the RCI using Citrate isotopologues:



  • Significance: Compare RCI between control and treatment (e.g., Hypoxia). Use a Student’s t-test (if n<30) or ANOVA with Tukey’s post-hoc correction for multiple comparisons.

Step 4: Confidence Intervals for Flux

When fitting data to a metabolic model (using software like INCA or Metran), use Chi-square (


) goodness-of-fit  tests.
  • Acceptance Criterion: The minimized SSR (Sum of Squared Residuals) should fall within the 95% confidence interval of the

    
     distribution with degrees of freedom 
    
    
    
    .

Visualization of Metabolic Fate[1][3][5]

Diagram 1: The Binary Fate of Carbon-5

This diagram illustrates why [5-13C] is the superior choice for distinguishing pathways. In the oxidative path, the red node (C5) is lost. In the reductive path, it is conserved into lipids.

G cluster_0 Input cluster_1 Oxidative Flux (Standard TCA) cluster_2 Reductive Carboxylation (Cancer/Hypoxia) Gln L-Glutamine [5-13C] (C5 Labeled) Glu Glutamate (C5 Labeled) Gln->Glu Glutaminase aKG α-Ketoglutarate (C5 Labeled) Glu->aKG GDH / Transaminase SuccCoA Succinyl-CoA (Label Lost as CO2) aKG->SuccCoA α-KGDH (Oxidative) Citrate Citrate (M+1 Labeled) aKG->Citrate IDH1/2 (Reverse) Ox_Lipids Lipids (Unlabeled) SuccCoA->Ox_Lipids No Label Transfer AcCoA Acetyl-CoA (M+1 Labeled) Citrate->AcCoA ACLY Red_Lipids Lipids (13C Incorporated) AcCoA->Red_Lipids FASN

Caption: Pathway divergence of L-Glutamine [5-13C]. Note the loss of label in the oxidative path versus retention in the reductive path.[1][3]

Diagram 2: Statistical Validation Workflow

A decision tree for validating data integrity before publication.

Validation Start Raw MS Data (MIDs) NatAb Natural Abundance Correction Start->NatAb Check1 Check Unlabeled Control M+0 > 98%? NatAb->Check1 Fail1 Recalibrate Instrument or Check Purity Check1->Fail1 No Check2 Check Intracellular Glu Enrichment > 50%? Check1->Check2 Yes Fail2 Dilution Error: Check Media/FBS Check2->Fail2 No Model Fit to Metabolic Model (Estimate Flux) Check2->Model Yes ChiSq Chi-Square Test (Goodness of Fit) Model->ChiSq Pass Valid Flux Map (Publishable) ChiSq->Pass SSR < Critical Value Refine Refine Model Structure (Add Dilution Fluxes) ChiSq->Refine SSR > Critical Value

Caption: Step-by-step statistical validation logic for 13C-MFA data processing.

References

  • Metallo, C. M., et al. (2012).[4] Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. [Link]

  • Mullen, A. R., et al. (2012).[4] Reductive carboxylation supports growth in tumour cells with defective mitochondria. Nature. [Link]

  • Antoniewicz, M. R. (2015).[1][5] Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis. Current Opinion in Biotechnology. [Link]

  • Yoo, H., et al. (2008). Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line. Journal of Biological Chemistry. [Link]

  • Zhong, Y., et al. (2025).[6] Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Protocol Exchange. [Link]

Sources

Fundamental Principles of Isotopic Tracing with ¹³C and ²H

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to L-Glutamine (5-¹³C) and Deuterated Glutamine in Metabolic Research

In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate web of biochemical pathways that sustain life and drive disease. Glutamine, the most abundant amino acid in the human body, is a key player in cellular metabolism, contributing to energy production, biosynthesis of macromolecules, and redox balance.[1][2] Tracing its fate within a biological system provides a window into the metabolic state of cells and tissues. This guide offers a comprehensive comparison of two widely used isotopic forms of glutamine: L-Glutamine (5-¹³C) and deuterated glutamine, designed for researchers, scientists, and drug development professionals seeking to make an informed choice of tracer for their experimental needs.

Stable isotopes are non-radioactive atoms that contain an additional neutron (or neutrons) compared to their more abundant counterparts. This difference in mass allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4]

  • Carbon-13 (¹³C): This stable isotope of carbon contains one extra neutron. When a ¹³C-labeled substrate like L-glutamine (5-¹³C) is introduced into a system, the labeled carbon atom is incorporated into downstream metabolites. By tracking this ¹³C label, we can map the flow of the carbon backbone through various metabolic pathways.[1]

  • Deuterium (²H or D): This stable isotope of hydrogen also contains one extra neutron. Deuterated glutamine is synthesized by replacing one or more hydrogen atoms with deuterium. This heavy isotope is primarily used to trace the molecule itself or to serve as an internal standard for accurate quantification.[5][6]

Core Comparative Analysis: L-Glutamine (5-¹³C) vs. Deuterated Glutamine

The choice between a ¹³C-labeled and a deuterated tracer is not arbitrary; it is dictated by the specific scientific question being addressed. The fundamental differences in their physical properties and how they are handled by cellular machinery lead to distinct applications, advantages, and limitations.

Metabolic Fate Tracing and Isotopic Stability

L-Glutamine (5-¹³C): The primary strength of ¹³C-labeled glutamine lies in its ability to trace the journey of its carbon skeleton.[5] The ¹³C label is covalently locked within the carbon backbone and is highly stable.[5] When using L-glutamine (5-¹³C), the label is on the gamma-carboxyl carbon. Glutamine is first converted to glutamate, and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. This specific labeling allows researchers to precisely track glutamine's contribution to TCA cycle anaplerosis and its role in processes like reductive carboxylation, a pathway crucial for lipid synthesis in some cancer cells.[2][7][8][9]

Deuterated Glutamine: Deuterium labels are used to track the glutamine molecule itself or its immediate derivatives.[5] However, a significant consideration is the stability of the deuterium label. Depending on its position, a deuterium atom can be susceptible to exchange with protons from water in the cellular environment, which can lead to loss of the label and complicate data interpretation.[5][10] Despite this, deuteration can be strategically employed to enhance the in vivo stability of a molecule against metabolic degradation, as demonstrated in the development of PET imaging agents.[11][12]

The Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[13] This effect stems from the fact that heavier isotopes form stronger covalent bonds.

  • L-Glutamine (5-¹³C): The KIE for ¹³C is generally considered negligible in most biological reactions.[5][10] The mere 8% mass increase from ¹²C to ¹³C is typically not enough to significantly alter the rates of enzymatic reactions.[13] This makes ¹³C tracers ideal for metabolic flux analysis, as they report on the metabolic network's activity without perturbing it.

  • Deuterated Glutamine: The KIE can be substantial when hydrogen (¹H) is replaced with deuterium (²H), as this doubles the atomic mass.[10][13] This significant mass change can slow down reactions where a C-H bond is broken in the rate-determining step.[13][14] While this can be a confounding factor in metabolic flux studies, it can also be exploited as a mechanistic tool to probe enzyme mechanisms.[15][16] Studies have shown that the KIE for deuterated substrates in vivo is relatively small (4-6%) for some reactions, but it remains a critical factor to consider.[10]

Analytical Detection Methodologies

Both tracers are readily detectable by MS and NMR, but the nature of the data obtained is different.

Mass Spectrometry (MS):

  • ¹³C-Glutamine: In MS, the incorporation of ¹³C atoms results in a predictable mass shift in the metabolite and its fragments. For example, fully labeled L-glutamine-¹³C₅ will appear at M+5 mass units compared to the unlabeled molecule.[17] A key consideration for ¹³C tracing is the natural abundance of ¹³C, which is approximately 1.1%.[18][19][20] This requires careful correction during data analysis to distinguish between the tracer-derived label and the naturally occurring ¹³C.

  • Deuterated Glutamine: Deuterated compounds also show a clear mass shift. L-Glutamine-d5, for instance, will appear at M+5.[6] Since the natural abundance of deuterium is very low (~0.015%), the background signal is minimal, making it an excellent choice for an internal standard in quantitative assays.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C-Glutamine: ¹³C is NMR-active, allowing for the direct detection of the label's position within a molecule.[21] This provides detailed positional information about how the carbon backbone of glutamine is broken down and reassembled into new metabolites.[21]

  • Deuterated Glutamine: Deuterium is also NMR-active, but it is more common to observe its effect on ¹H or ¹³C NMR spectra. In ¹H NMR, the signal for the replaced proton disappears. In ¹³C NMR, the signal for the carbon attached to deuterium is split into a characteristic triplet and may be broadened, providing clear evidence of deuteration.[22][23] Interestingly, strategic deuteration has been used to enhance NMR studies of ¹³C-labeled compounds. For instance, hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine was synthesized because deuteration at the C4 position reduces dipole-dipole relaxation, thereby increasing the longitudinal relaxation time (T1) of the ¹³C-5 nucleus.[24][25] This longer T1 is highly advantageous for in vivo hyperpolarized MRI experiments.[24][25]

Summary of Key Differences and Applications

The distinct properties of L-Glutamine (5-¹³C) and deuterated glutamine define their primary applications in research.

FeatureL-Glutamine (5-¹³C)Deuterated Glutamine
Primary Application Metabolic flux analysis, tracing carbon backbone transformations.[5][7][26]Internal standard for quantification, specialized imaging, studying KIE.[5][6]
Metabolic Fate Traced Carbon backbone incorporation into downstream metabolites (TCA cycle, lipids, etc.).[5]The glutamine molecule itself or its direct derivatives.[5]
Kinetic Isotope Effect (KIE) Generally negligible, minimal perturbation of metabolic rates.[5][10]Can be significant, potentially altering reaction rates.[5][10][13]
Isotopic Stability Highly stable, as the ¹³C is part of the carbon skeleton.[5]Can be prone to exchange with protons in aqueous solutions, leading to label loss.[5][10]
Primary Detection Methods Mass Spectrometry, NMR Spectroscopy.[1][3]Mass Spectrometry, NMR Spectroscopy, Raman Spectroscopy.[5]
Cost Generally more expensive.[5]Can be more cost-effective for synthesis.[5]

Experimental Protocols

Protocol: ¹³C Metabolic Flux Analysis using L-Glutamine (5-¹³C) and LC-MS

This protocol outlines a typical workflow for tracing glutamine metabolism in cultured cells.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Isotope Labeling: Replace the standard culture medium with a medium containing L-Glutamine (5-¹³C) at a physiological concentration. The standard glutamine must be completely replaced.

  • Time Course: Incubate the cells for a predetermined time course. The duration depends on the metabolic pathway of interest and the turnover rate of the target metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract onto a liquid chromatography system, typically using a HILIC column for separating polar metabolites.[1]

    • Elute the metabolites into a high-resolution mass spectrometer.

    • Acquire data in full scan mode to detect all ions and their isotopologues.

  • Data Analysis:

    • Identify metabolites based on accurate mass and retention time.

    • Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.[1]

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment to determine the contribution of glutamine to each metabolite pool.

Protocol: Using Deuterated Glutamine as an Internal Standard for Quantification

This protocol describes how to use deuterated glutamine to accurately quantify endogenous glutamine levels in a biological sample.

  • Sample Collection: Collect the biological sample (e.g., plasma, cell lysate).

  • Internal Standard Spiking: Add a known amount of deuterated glutamine (e.g., L-Glutamine-d5) to the sample at the earliest stage of preparation to account for sample loss during processing.

  • Metabolite Extraction: Perform protein precipitation and/or metabolite extraction as required for the sample type (e.g., using methanol, acetonitrile, or a combination).

  • Sample Preparation: Centrifuge to remove precipitated proteins. Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Analyze the sample using LC-MS, often with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • Set up two MRM transitions: one for the endogenous (unlabeled) glutamine and one for the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous analyte and the deuterated internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Create a standard curve using known concentrations of unlabeled glutamine spiked with the same amount of internal standard.

    • Determine the concentration of glutamine in the unknown sample by interpolating its area ratio on the standard curve.

Visualizing Metabolic Tracing

Diagrams can clarify complex metabolic pathways and experimental workflows.

Glutamine_Metabolism Gln L-Glutamine (5-¹³C) Glu Glutamate (5-¹³C) Gln->Glu Glutaminase aKG α-Ketoglutarate (5-¹³C) Glu->aKG GDH / Transaminase TCA TCA Cycle aKG->TCA Oxidative Metabolism Citrate Citrate (M+1) aKG->Citrate Lipids Fatty Acids / Lipids Citrate->Lipids ACLY RC Reductive Carboxylation

Caption: Metabolic fate of L-Glutamine (5-¹³C) via oxidative and reductive pathways.

Experimental_Workflow cluster_CellCulture In Vitro / In Vivo System cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Detection cluster_Data Data Interpretation A 1. Introduce Isotopic Tracer (e.g., ¹³C-Glutamine) B 2. Quench Metabolism & Extract Metabolites A->B C 3. Separate Metabolites from Macromolecules B->C D 4. LC-MS or NMR Analysis C->D E 5. Identify Labeled Species & Calculate Enrichment D->E F 6. Metabolic Flux Modeling E->F

Caption: General experimental workflow for stable isotope tracing studies.

Conclusion and Recommendations

The selection between L-glutamine (5-¹³C) and deuterated glutamine is fundamentally guided by the research objective.

  • Choose L-Glutamine (¹³C-labeled) when: The goal is to perform metabolic flux analysis and trace the incorporation of glutamine's carbon backbone into downstream metabolic networks, such as the TCA cycle and biosynthetic pathways.[5] Its negligible kinetic isotope effect ensures an accurate snapshot of the unperturbed metabolic state.

  • Choose Deuterated Glutamine when: The primary need is for a robust internal standard for the accurate quantification of endogenous glutamine via mass spectrometry.[5][6] It is also valuable for investigating kinetic isotope effects to probe enzyme mechanisms or for specialized applications where increasing the in vivo stability of a molecule is desired.[11][12]

Ultimately, these two classes of isotopic tracers are not mutually exclusive but rather complementary tools in the arsenal of the modern metabolic researcher. A thoughtful experimental design, grounded in a clear understanding of their respective strengths and weaknesses, will invariably yield the most insightful and reliable data.

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